molecular formula C8H10N4O2 B020866 Caffeine-d9 CAS No. 72238-85-8

Caffeine-d9

Número de catálogo: B020866
Número CAS: 72238-85-8
Peso molecular: 203.25 g/mol
Clave InChI: RYYVLZVUVIJVGH-GQALSZNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cardiac and respiratory stimulant;  diuretic.>Caffeine-D9 is an organic molecular entity.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3,7-tris(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514760
Record name 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72238-85-8
Record name 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAFFEINE-(TRIMETHYL-D9)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Caffeine-d9 and its chemical properties?

Author: BenchChem Technical Support Team. Date: December 2025

Caffeine-d9 is a deuterated isotopologue of caffeine (B1668208), a molecule of significant interest in pharmacology and clinical analysis.[1][2] In this formulation, the nine hydrogen atoms present in the three methyl groups of the caffeine molecule are replaced by deuterium (B1214612), a stable, non-radioactive heavy isotope of hydrogen.[1][3] This isotopic substitution, while rendering the molecule chemically and structurally identical to natural caffeine, significantly alters its pharmacokinetic profile, making it a valuable tool in research and development.[1][3]

This guide provides an in-depth overview of this compound, its chemical properties, synthesis, analytical applications, and unique pharmacological characteristics for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, also known by its IUPAC name 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione, shares the fundamental xanthine (B1682287) backbone of caffeine.[1] Its physical and chemical identifiers are summarized below.

PropertyValueSource
IUPAC Name 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione[1]
Synonyms d9-Caffeine, 3,7-Dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6-dione[2][4]
CAS Number 72238-8-5[1]
Chemical Formula C₈HD₉N₄O₂[1][5]
Molar Mass 203.25 g/mol [1][4][5]
Appearance White powder/crystalline solid[4][6]
Melting Point 234-237 °C[6][7]
Isotopic Purity ≥99 atom % D[6]
Chemical Purity >95% to 98% (by HPLC or CP)[6][8]

Synthesis and Experimental Protocols

The strategic replacement of hydrogen with deuterium (deuteration) is key to producing this compound.[1] This process yields a variant with the same structure and physiochemical properties as caffeine but with modified pharmacokinetics.[1]

One-Step, Gram-Scale Synthesis from Xanthine

An efficient, gram-scale synthesis of this compound has been developed using xanthine and deuterated iodomethane (B122720) (CD₃I).[7][9] This method provides a high yield and is a significant improvement over previous multi-step or lower-yield procedures.[7]

Experimental Protocol:

  • Preparation of Dimsyl Sodium: A flame-dried round-bottom flask is charged with anhydrous tetrahydrofuran (B95107) (THF) and anhydrous dimethyl sulfoxide (B87167) (DMSO). The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% in mineral oil) is added slowly. The resulting suspension is stirred at 0 °C for 30 minutes to form the dimsyl sodium base.[7]

  • Reaction with Xanthine: The reaction mixture is warmed to room temperature, and xanthine is added. The mixture is stirred for 30 minutes.[7]

  • Deuteromethylation: Deuterated iodomethane (CD₃I) is added dropwise to the mixture over approximately 5 minutes. The reaction is then stirred for 24 hours at room temperature.[7]

  • Extraction and Purification: Water is added to the reaction, and the biphasic mixture is extracted three times with dichloromethane (B109758) (DCM). The combined organic layers are processed.[7]

  • Recrystallization: The crude product is recrystallized to yield pure this compound. This protocol has been reported to achieve yields of up to 86%.[7][9]

G Workflow for Gram-Scale Synthesis of this compound cluster_prep Base Preparation cluster_reaction Main Reaction cluster_purification Purification A THF + DMSO B Cool to 0°C A->B C Add NaH B->C D Stir for 30 min (Dimsyl Sodium forms) C->D E Warm to RT D->E Transfer Base F Add Xanthine E->F G Add CD3I (dropwise) F->G H Stir for 24h at RT G->H I Add Water H->I Quench Reaction J Extract with DCM (3x) I->J K Recrystallize J->K L Pure this compound K->L

Workflow for Gram-Scale Synthesis of this compound

Analytical Applications and Methodology

A primary and long-standing application of this compound is its use as an internal standard for the quantification of caffeine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its structural similarity ensures it co-elutes with caffeine during chromatography, while its higher molecular weight allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.[1]

Quantification of Caffeine in Human Plasma via HPLC-ESI-MS/MS

This method is used for the pharmacokinetic analysis of caffeine and its primary metabolites.

Experimental Protocol:

  • Sample Preparation: 30 µL of a human plasma sample is mixed with 100 µL of a protein precipitation solution. This solution consists of methanol (B129727) containing a known concentration of this compound (e.g., 600 ng/mL), other internal standards if needed (like PAR-d3), and formic acid (e.g., 125 mM) to enhance analyte purity in the supernatant.[10]

  • Protein Precipitation: The plasma-methanol mixture is vortexed for 5 minutes and then centrifuged at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[10]

  • Analysis: A small volume (e.g., 10 µL) of the resulting supernatant is injected into the HPLC-ESI-MS/MS system for analysis.[10] The ratio of the analyte (caffeine) peak area to the internal standard (this compound) peak area is used to calculate the concentration of caffeine in the original sample.

G Analytical Workflow for Caffeine Quantification A Human Plasma Sample (30 µL) B Add Precipitation Solution (Methanol, HCOOH, this compound) A->B C Vortex (5 min) B->C D Centrifuge (5 min at 17,900 x g) C->D E Collect Supernatant D->E F Inject (10 µL) into HPLC-ESI-MS/MS E->F G Data Analysis (Quantify Caffeine vs. This compound) F->G

Analytical Workflow for Caffeine Quantification

Pharmacokinetics and Metabolism

The substitution of hydrogen with deuterium creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" makes C-D bonds harder for metabolic enzymes to break, thus altering the drug's metabolism.[11]

In humans, this compound exhibits a significantly different pharmacokinetic profile compared to an equivalent molar dose of caffeine.[9][12]

Pharmacokinetic ParameterThis compound vs. Caffeine (Human Data)Source
Tmax (Time to Peak Concentration) Similar[12][13]
Cmax (Peak Plasma Concentration) 29% - 43% Higher[1][9]
AUC (Total Exposure) 4 to 5-fold Higher[1][9][13]
Metabolite Exposure (Paraxanthine, Theobromine, Theophylline) 5 to 10-fold Reduction[1][9]

This altered metabolism results in a prolonged systemic exposure to the parent compound (this compound) and a substantial reduction in the formation of its primary active metabolites, including paraxanthine, theobromine, and theophylline.[1][9] This suggests that this compound could offer longer-lasting effects with less exposure to downstream metabolites that may contribute to side effects.[9][13]

G Simplified Caffeine vs. This compound Metabolism cluster_caffeine Caffeine Metabolism cluster_d9 This compound Metabolism Caffeine Caffeine Metabolites Active Metabolites (Paraxanthine, Theobromine, Theophylline) Caffeine->Metabolites CYP1A2 (Rapid) Caffeine_d9 This compound Metabolites_d9 Reduced Metabolites Caffeine_d9->Metabolites_d9 CYP1A2 (Slowed)

Simplified Caffeine vs. This compound Metabolism

Pharmacodynamics and Safety

Pharmacodynamics: Despite its altered metabolism, this compound retains the same fundamental mechanism of action as caffeine. It functions as an antagonist at all four adenosine (B11128) receptor subtypes (A₁, A₂A, A₂B, and A₃) with an affinity similar to that of conventional caffeine.[1] This means it produces the same central nervous system stimulant effects.[1]

Safety and Toxicology: Safety studies have shown this compound to be non-genotoxic in both the Ames bacterial reverse mutation assay and mammalian cell micronucleus assays.[1][9] In human clinical studies, it was well-tolerated and demonstrated a safety profile comparable to that of conventional caffeine.[1]

References

The Synthesis and Isotopic Purity Assessment of Caffeine-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of caffeine-d9, a deuterated isotopologue of caffeine (B1668208), and the analytical methodologies for assessing its isotopic purity. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the preparation and characterization of this stable isotope-labeled compound.

This compound (1,3,7-Tris(trideuteriomethyl)purine-2,6-dione) is a non-radioactive, stable isotope-labeled version of caffeine where the nine hydrogen atoms of the three methyl groups are replaced with deuterium (B1214612).[1] This isotopic substitution provides a valuable tool for a variety of scientific applications, including metabolic studies, pharmacokinetic research, and as an internal standard in quantitative mass spectrometry-based assays.[2][3] The deuterium labeling alters the pharmacokinetic profile of caffeine, primarily by slowing down its metabolism by cytochrome P450 enzymes, which can lead to a longer half-life in biological systems.[1][2]

Synthesis of this compound

A prevalent and efficient method for the gram-scale synthesis of this compound is the one-step methylation of xanthine (B1682287) using deuterated methyl iodide (CD₃I).[2][4][5] This approach offers a high-yielding and straightforward route to the desired product.

Reaction Scheme

The synthesis proceeds via the N-methylation of xanthine at the 1, 3, and 7 positions using a deuterated methylating agent in the presence of a strong base.

Figure 1: Synthesis of this compound from Xanthine

G Figure 1: Synthesis of this compound from Xanthine Xanthine Xanthine Caffeine_d9 This compound Xanthine->Caffeine_d9 Methylation CD3I CD₃I (excess) CD3I->Caffeine_d9 Base Dimsyl Sodium in THF Base->Caffeine_d9

A diagram illustrating the one-step synthesis of this compound.

Experimental Protocol: One-Pot Synthesis from Xanthine

This protocol is adapted from a reported gram-scale synthesis.[2][5]

Materials:

  • Xanthine

  • Deuterated methyl iodide (CD₃I)

  • Dimsyl sodium

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve xanthine in anhydrous THF.

  • Addition of Base: Slowly add dimsyl sodium to the stirred suspension at room temperature.

  • Methylation: Add an excess of deuterated methyl iodide (CD₃I) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours.

  • Work-up:

    • Quench the reaction by carefully adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by recrystallization to yield the final product.[5]

Quantitative Data
ParameterValueReference
Starting Material Xanthine[2][5]
Methylating Agent CD₃I[2][5]
Base Dimsyl Sodium[2][5]
Solvent THF[2][5]
Reaction Time 24 hours[5]
Temperature Room Temperature[2][5]
Yield ~86%[2][5]

Isotopic Purity Assessment

The determination of isotopic purity is crucial to ensure the quality and reliability of this compound for its intended applications. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodologies

Figure 2: Isotopic Purity Assessment Workflow

G Figure 2: Workflow for Isotopic Purity Assessment cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Sample Prepare Sample (e.g., in Methanol) LC_HRMS LC-HRMS Analysis MS_Sample->LC_HRMS MS_Data Acquire Mass Spectrum (Full Scan) LC_HRMS->MS_Data Isotopologue_Analysis Analyze Isotopologue Distribution MS_Data->Isotopologue_Analysis MS_Purity Calculate Isotopic Purity (%) Isotopologue_Analysis->MS_Purity NMR_Sample Prepare Sample (e.g., in CDCl₃) NMR_Acquisition Acquire ¹H and ²H NMR Spectra NMR_Sample->NMR_Acquisition NMR_Data Analyze Spectra NMR_Acquisition->NMR_Data Proton_Signal ¹H: Confirm absence of methyl proton signals NMR_Data->Proton_Signal Deuterium_Signal ²H: Confirm presence of deuterium signals NMR_Data->Deuterium_Signal NMR_Purity Estimate Isotopic Enrichment Proton_Signal->NMR_Purity Deuterium_Signal->NMR_Purity

A diagram outlining the key steps in assessing the isotopic purity of this compound.

Experimental Protocols

2.2.1. High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopologue distribution and calculate the isotopic purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, often coupled with liquid chromatography (LC-HRMS).

  • Data Acquisition: Operate the instrument in full scan mode to acquire the mass spectrum of the molecular ion.

  • Data Analysis:

    • Identify the isotopic cluster of the this compound molecular ion.

    • Measure the relative abundance of the ion corresponding to the fully deuterated species (d9) and the ions for species with fewer deuterium atoms (d8, d7, etc.).

    • Calculate the isotopic purity by determining the percentage of the d9 isotopologue relative to the sum of all isotopologues.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and estimate isotopic enrichment.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. Successful deuteration is confirmed by the significant reduction or absence of signals corresponding to the methyl protons.

    • ²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the methyl groups confirms the location of the deuterium labels.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate any residual proton signals in the methyl regions to estimate the level of residual non-deuterated caffeine.

    • The ²H NMR spectrum provides direct evidence of deuterium incorporation at the expected positions.

Summary of Isotopic Purity Data
Analytical TechniqueInformation ProvidedTypical Purity
High-Resolution Mass Spectrometry (HRMS) Isotopologue distribution (d0, d1, ... d9)>98% d9
¹H NMR Spectroscopy Confirmation of deuteration at methyl positionsAbsence of significant methyl proton signals
²H NMR Spectroscopy Confirmation of deuterium at methyl positionsPresence of deuterium signals at expected chemical shifts

Conclusion

The one-step synthesis of this compound from xanthine provides an efficient and high-yielding route to this valuable isotopically labeled compound. A comprehensive assessment of its isotopic purity is essential for its reliable use in research and development. The combination of high-resolution mass spectrometry and NMR spectroscopy offers a robust analytical workflow to confirm the isotopic enrichment and structural integrity of the synthesized this compound, ensuring its suitability for demanding applications in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

A Technical Guide to the Physical and Chemical Distinctions Between Caffeine and Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical differences between caffeine (B1668208) and its deuterated isotopologue, Caffeine-d9. This document provides a comparative analysis of their properties, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a naturally occurring central nervous system stimulant of the methylxanthine class. It is one of the most widely consumed psychoactive substances globally, found in coffee, tea, and other beverages. Caffeine's effects are primarily mediated through its antagonism of adenosine (B11128) receptors.

This compound is a stable isotope-labeled version of caffeine where the nine hydrogen atoms on the three methyl groups are replaced with deuterium (B1214612) atoms.[1] This isotopic substitution imparts a higher molecular weight but does not significantly alter the molecule's fundamental chemical structure or pharmacodynamic properties.[1][2] Consequently, this compound is an invaluable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of caffeine.[1][3]

Physical and Chemical Properties: A Comparative Analysis

The primary physical distinction between caffeine and this compound is their molecular weight, a direct result of the isotopic substitution of hydrogen with deuterium. This mass difference is the cornerstone of their differentiation in mass spectrometry. While their macroscopic physical properties like melting point and solubility are largely similar due to identical molecular structures, the difference in atomic mass of the isotopes leads to significant variations in their metabolic fate due to the kinetic isotope effect.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of caffeine and this compound for easy comparison.

Table 1: General and Physical Properties

PropertyCaffeineThis compound
Molecular Formula C₈H₁₀N₄O₂[4]C₈HD₉N₄O₂[5]
Molecular Weight ( g/mol ) 194.19[4]203.25[5]
Appearance White, odorless, crystalline powder or silky needles[6][7]White powder[8]
Melting Point (°C) 234 - 236.5[9]234 - 236.5[10]
Boiling Point (°C) 178 (sublimes)[11]Not explicitly available, but expected to be very similar to caffeine.
Solubility in Water 2.17 g/100 mL at 25°C; 67.0 g/100 mL at 100°C[12]Expected to have very similar solubility to caffeine.[1]
Solubility in Organic Solvents Soluble in ethanol (B145695), DMSO, and dimethylformamide.[13]Expected to have very similar solubility to caffeine.[1]
Isotopic Purity Not Applicable≥99 atom % D[10]

Table 2: Chemical and Pharmacokinetic Properties

PropertyCaffeineThis compound
Chemical Structure 1,3,7-trimethylxanthine1,3,7-tris(trideuteriomethyl)xanthine[8]
Primary Metabolism N-demethylation by CYP1A2 enzyme in the liver.[14][15]Slower N-demethylation due to the kinetic isotope effect.[1]
Major Metabolites Paraxanthine (~84%), theophylline (B1681296) (~8%), theobromine (B1682246) (~8%)[10]Significantly reduced formation of paraxanthine, theophylline, and theobromine.[1]
Pharmacokinetic Profile Shorter half-life.[1]Prolonged half-life and higher total exposure (AUC).[1]

Structural and Metabolic Differences

The fundamental difference between caffeine and this compound lies at the atomic level, with the substitution of protium (B1232500) (¹H) for deuterium (²H) in the three methyl groups.

Structural Representation

The structural similarity is evident, with the only change being the isotopic composition of the methyl groups.

G cluster_caffeine Caffeine (C₈H₁₀N₄O₂) cluster_caffeine_d9 This compound (C₈HD₉N₄O₂) Caffeine Caffeine_d9 Caffeine->Caffeine_d9 Isotopic Substitution (H → D)

Fig. 1: Structural comparison of Caffeine and this compound.
Metabolic Pathway and the Kinetic Isotope Effect

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 through N-demethylation.[14][15] The carbon-hydrogen bonds in the methyl groups are cleaved during this process. In this compound, these are carbon-deuterium bonds, which are stronger and require more energy to break. This phenomenon is known as the kinetic isotope effect .

The increased strength of the C-D bond compared to the C-H bond leads to a slower rate of metabolism for this compound.[1] This results in a longer systemic half-life, higher plasma concentrations (Cmax), and greater overall drug exposure (AUC) compared to an equivalent molar dose of caffeine.[1] Furthermore, the formation of caffeine's primary active metabolites, paraxanthine, theophylline, and theobromine, is significantly reduced.[1]

G cluster_caffeine Caffeine Metabolism cluster_caffeine_d9 This compound Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (~84%) Caffeine->Paraxanthine CYP1A2 (N-3 demethylation) Theophylline Theophylline (~8%) Caffeine->Theophylline CYP1A2 (N-1 demethylation) Theobromine Theobromine (~8%) Caffeine->Theobromine CYP1A2 (N-7 demethylation) Caffeine_d9 This compound Reduced_Metabolites Reduced Metabolite Formation Caffeine_d9->Reduced_Metabolites Slower CYP1A2 action (Kinetic Isotope Effect)

Fig. 2: Simplified metabolic pathways of Caffeine vs. This compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its analysis alongside caffeine using LC-MS/MS are provided below.

Synthesis of this compound

A common and efficient method for the gram-scale synthesis of this compound is through the methylation of xanthine (B1682287) using deuterated methyl iodide (CD₃I).

Materials and Reagents:

  • Xanthine

  • Deuterated methyl iodide (CD₃I)

  • Dimsyl sodium

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethanol (for recrystallization)

Procedure: [14]

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve xanthine in anhydrous THF.

  • Add dimsyl sodium as a base to the stirred solution at room temperature.

  • Slowly add a molar excess of deuterated methyl iodide (CD₃I) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from hot ethanol to yield pure this compound.

G Start Start Dissolve Dissolve Xanthine in THF Start->Dissolve Add_Base Add Dimsyl Sodium Dissolve->Add_Base Add_CD3I Add Deuterated Methyl Iodide (CD₃I) Add_Base->Add_CD3I React React at Room Temperature Add_CD3I->React Quench Quench Reaction with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Extracts Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize End Pure this compound Recrystallize->End

Fig. 3: Workflow for the synthesis of this compound.
LC-MS/MS Analysis of Caffeine with this compound Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of caffeine in biological matrices. This compound is the ideal internal standard for this application due to its similar chromatographic behavior and distinct mass.

Sample Preparation (Plasma): [16]

  • To 30 µL of plasma sample, add 100 µL of a precipitation solution (methanol containing a known concentration of this compound, e.g., 600 ng/mL, and 125 mM formic acid).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes.

  • Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography Parameters (Example): [16]

  • Column: C18 reverse-phase column (e.g., Phenomenex C18, 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate caffeine from other matrix components.

  • Flow Rate: 0.2 - 0.7 mL/min (may involve splitting).

  • Column Temperature: Ambient or controlled (e.g., 35°C).

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Caffeine: m/z 195 → 138 (quantifier), 195 → 110 (qualifier).

    • This compound (Internal Standard): m/z 204 → 144.

G Start Start: Plasma Sample Spike Spike with this compound Internal Standard Start->Spike Precipitate Protein Precipitation (Methanol with Formic Acid) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantify Caffeine (Ratio to this compound) MS_Detection->Quantification End End: Caffeine Concentration Quantification->End

Fig. 4: Experimental workflow for LC-MS/MS analysis of caffeine.

Conclusion

The distinction between caffeine and this compound, while subtle in terms of general physical and chemical properties, is profound in its impact on metabolic stability and analytical application. The kinetic isotope effect imparted by deuteration makes this compound a slower-metabolizing analogue of caffeine and an exemplary internal standard for quantitative bioanalysis. Understanding these differences is crucial for researchers in pharmacology, drug metabolism, and analytical chemistry to effectively utilize these compounds in their studies. This guide provides the foundational knowledge and practical protocols to facilitate such endeavors.

References

An In-depth Technical Guide to the Mass Spectrum and NMR Analysis of Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric and nuclear magnetic resonance (NMR) analysis of Caffeine-d9. This compound, a deuterated isotopologue of caffeine (B1668208), serves as an invaluable tool in analytical and clinical chemistry, primarily as an internal standard for the quantification of caffeine in various matrices.[1][2] Its structural and physicochemical similarities to caffeine ensure it co-elutes in liquid chromatography systems, while its distinct molecular weight allows for clear differentiation by mass spectrometry.[1] This guide details the expected mass spectral fragmentation and NMR spectral characteristics of this compound, along with standardized experimental protocols for its analysis.

Mass Spectrum Analysis of this compound

Mass spectrometry of this compound is critical for its use as an internal standard in quantitative assays.[2][3] The nine deuterium (B1214612) atoms on the three methyl groups result in a mass shift of +9 atomic mass units (amu) compared to unlabeled caffeine.[4]

Data Presentation: Mass Spectrometry

The collision-induced dissociation (CID) mass spectrum of this compound reveals a characteristic fragmentation pattern. The protonated molecule, [M+H]+, of this compound has a mass-to-charge ratio (m/z) of 204.2, which is 9 amu higher than that of caffeine (m/z 195.1). The major product ions observed in the tandem mass spectrum of this compound are summarized in the table below and compared with those of unlabeled caffeine.

Analyte Precursor Ion [M+H]+ (m/z) Major Product Ions (m/z) Neutral Loss (amu) Proposed Fragment
Caffeine195.1138.157Loss of CH3NCO
110.185Loss of CH3NCO and CO
82.1113Loss of CH3NCO, CO, and HCN
This compound204.2144.160Loss of CD3NCO
113.191Loss of CD3NCO and CO
85.1119Loss of CD3NCO, CO, and HCN

Note: The m/z values are nominal masses and may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of caffeine in a biological matrix (e.g., plasma) using this compound as an internal standard with a triple quadrupole mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the plasma sample, add 10 µL of a this compound internal standard solution of known concentration.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient is run to separate caffeine from other matrix components.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[5]

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition for caffeine: m/z 195.1 → 138.1.

      • Monitor the transition for this compound: m/z 204.2 → 144.1.

    • Optimization: The cone voltage and collision energy should be optimized for both caffeine and this compound to achieve maximum signal intensity.[6]

Visualization: Mass Fragmentation of this compound

The following diagram illustrates the proposed fragmentation pathway for the protonated this compound molecule.

G Proposed Mass Fragmentation Pathway of this compound This compound This compound [M+H]+ m/z = 204.2 Fragment1 m/z = 144.1 This compound->Fragment1 - CD3NCO (60 Da) Fragment2 m/z = 113.1 Fragment1->Fragment2 - CO (28 Da) Fragment3 m/z = 85.1 Fragment2->Fragment3 - HCN (27 Da)

Caption: Proposed Mass Fragmentation Pathway of this compound.

NMR Analysis of this compound

NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of this compound. The substitution of protons with deuterium in the methyl groups leads to distinct and predictable changes in both the ¹H and ¹³C NMR spectra.

Data Presentation: NMR Spectroscopy

The key feature in the ¹H NMR spectrum of this compound is the absence of signals corresponding to the three methyl groups that are present in the spectrum of unlabeled caffeine.[7] In the ¹³C NMR spectrum, the signals for the deuterated methyl carbons are observed as septets due to coupling with deuterium (spin I=1), and their intensity is significantly reduced.[7]

¹H NMR Spectral Data

Assignment Caffeine Chemical Shift (δ, ppm) This compound Chemical Shift (δ, ppm) Multiplicity
H-8~7.5~7.45Singlet
N1-CH₃~3.4AbsentSinglet
N3-CH₃~3.6AbsentSinglet
N7-CH₃~4.0AbsentSinglet

Note: Chemical shifts are solvent-dependent. The upfield shift of the H-8 proton in this compound is attributed to a long-range shielding effect from the N7-CD₃ group.[7]

¹³C NMR Spectral Data

Assignment Caffeine Chemical Shift (δ, ppm) This compound Chemical Shift (δ, ppm) Multiplicity (in this compound)
C-2~151~151Singlet
C-4~148~148Singlet
C-5~107~107Singlet
C-6~155~155Singlet
C-8~141~141Singlet
N1-CD₃~27.5~26.7Septet
N3-CD₃~29.3~28.5Septet
N7-CD₃~33.2~32.4Septet

Note: The carbon signals of the deuterated methyl groups in this compound are shifted upfield and exhibit a septet multiplicity due to ¹J(C,D) coupling.[7]

Experimental Protocol: NMR Sample Preparation and Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.[9][10]

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.[10]

    • Filter the solution if any solid particles are present to prevent distortion of the magnetic field.[8][9]

    • Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8][11]

    • The sample height in the tube should be approximately 4-5 cm.[10]

    • Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[8][9]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[10]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[10]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[10]

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[10]

Visualization: NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

G NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh this compound (5-25 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock and Shim Insert->Lock Acquire Acquire Spectrum (¹H and/or ¹³C) Lock->Acquire Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Peak Picking, Integration) Process->Analyze

Caption: NMR Analysis Workflow for this compound.

References

The Kinetic Isotope Effect in Action: A Technical Guide to the Scientific Applications of Deuterated Caffeine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Concord, MA – This whitepaper delves into the pivotal role of deuterated caffeine (B1668208), particularly d9-caffeine, in advancing scientific research. By substituting hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can subtly alter the molecule's metabolic fate, unlocking a powerful tool for pharmacokinetic studies, enhancing analytical precision, and probing enzyme function. This guide provides an in-depth overview of these applications for researchers, scientists, and drug development professionals.

Elucidating Pharmacokinetics and Metabolism: The Deuterium Advantage

One of the most significant applications of deuterated caffeine is in the study of pharmacokinetic and metabolic pathways. The substitution of hydrogen with deuterium at the methyl groups of caffeine creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This seemingly minor change has profound effects on the rate of metabolism, a phenomenon known as the kinetic isotope effect.

d9-Caffeine, in which the nine hydrogens of the three methyl groups are replaced with deuterium, exhibits a significantly altered metabolic profile compared to its non-deuterated counterpart.[1][2] This alteration is primarily due to the slower cleavage of the C-D bonds by metabolic enzymes, most notably Cytochrome P450 1A2 (CYP1A2), which is responsible for the initial N-demethylation of caffeine.[3]

The practical consequence of this is a prolonged systemic exposure to caffeine and a reduction in the formation of its primary active metabolites: paraxanthine, theobromine, and theophylline.[4] Studies in rats have demonstrated that d9-caffeine leads to a longer half-life and higher overall exposure (AUC) in both plasma and brain tissue.[3] Human clinical trials have corroborated these findings, showing a 4-5 fold increase in total exposure (AUC) and a 5-10 fold reduction in the relative exposure to active metabolites.[4][5]

This unique pharmacokinetic profile makes deuterated caffeine a valuable research tool for understanding the specific contributions of caffeine versus its metabolites to its physiological and potential adverse effects. Furthermore, it has spurred interest in developing d9-caffeine as a potential alternative to caffeine that could be consumed less frequently, at lower doses, and with less exposure to downstream metabolites.[1][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from comparative studies between standard caffeine and d9-caffeine.

Table 1: Comparative Pharmacokinetics of Caffeine and d9-Caffeine in Male Sprague-Dawley Rats (2 mg/kg oral dose)

ParameterCaffeined9-Caffeine
T½ (h) 1.95.0
Cmax (ng/mL) 26002400
AUClast (h*ng/mL) 1600022000

Data sourced from a study on the pharmacokinetic evaluation of deuterated caffeine.[3]

Table 2: Comparative Pharmacokinetics of Caffeine and d9-Caffeine in Healthy Human Adults

ParameterCaffeined9-CaffeineFold Increase (d9 vs. Caffeine)
Cmax ~1~1.29 - 1.43~1.3-1.4x
AUClast ~1~4 - 5~4-5x
Relative Metabolite Exposure ~1~0.1 - 0.25-10x Reduction

Data represents the relative change observed in a human crossover study.[4]

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of deuterated caffeine in vitro.

  • Microsome Preparation: Human liver microsomes are a common source of drug-metabolizing enzymes and can be commercially obtained or prepared from liver tissue.[6]

  • Incubation: Incubate deuterated caffeine (and caffeine as a control) with liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. The supernatant, containing the analyte and its metabolites, is then collected for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot can be used to determine the in vitro half-life.

in_vitro_metabolism_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis d9_caffeine d9-Caffeine Stock incubate Incubate Mixture d9_caffeine->incubate microsomes Liver Microsomes microsomes->incubate nadph NADPH System nadph->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Calculate In Vitro T½ analyze->data_analysis

Workflow for an in vitro metabolism study of deuterated caffeine.

The Gold Standard: Deuterated Caffeine as an Internal Standard in Mass Spectrometry

In the realm of quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are the preferred internal standards. Deuterated caffeine (often d3- or d9-caffeine) serves as an ideal internal standard for the quantification of caffeine in various biological matrices such as plasma, urine, and tissue homogenates.[8][9]

The core principle behind its use is isotope dilution mass spectrometry. A known amount of deuterated caffeine is added to the sample at the beginning of the analytical process. Because the deuterated and non-deuterated forms of caffeine have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[10] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, effectively correcting for experimental variability.[10]

Experimental Protocol: Quantification of Caffeine in Plasma using LC-MS/MS
  • Sample Preparation:

    • To a 30 µL plasma sample, add 100 µL of a methanol (B129727) solution containing a known concentration of d9-caffeine (e.g., 600 ng/mL) and formic acid (e.g., 125 mM) to precipitate proteins.[8]

    • Vortex the mixture for 5 minutes.[8]

    • Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes.[8]

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 10 µL) of the supernatant onto the LC-MS/MS system.[8]

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and methanol with formic acid to separate caffeine from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transition for Caffeine: m/z 195 → 138[9]

      • MRM Transition for d9-Caffeine: m/z 204 → 144[9]

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of caffeine to the peak area of d9-caffeine against the concentration of caffeine standards.

    • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios on the calibration curve.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add d9-Caffeine (Internal Standard) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge inject Inject Supernatant centrifuge->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_ratio Calculate Peak Area Ratio (Caffeine/d9-Caffeine) ms_detection->peak_ratio calibration Interpolate on Calibration Curve peak_ratio->calibration final_conc Determine Caffeine Concentration calibration->final_conc

Workflow for caffeine quantification using d9-caffeine as an internal standard.

A Probe for Enzyme Activity: CYP1A2 Phenotyping

Caffeine is a well-established probe drug for assessing the in vivo activity of the CYP1A2 enzyme.[2] This enzyme is crucial for the metabolism of numerous drugs and procarcinogens. The phenotyping procedure involves administering a known dose of caffeine and then measuring the ratio of specific metabolites in the urine. While deuterated caffeine is not the probe itself, it is a critical component of the analytical method used to accurately measure the caffeine and metabolite concentrations required for phenotyping.

The most common method involves calculating a urinary metabolite ratio. A widely used and validated ratio is the sum of 1,7-dimethyluric acid (17U) and 1,7-dimethylxanthine (paraxanthine) divided by the concentration of caffeine (1,3,7-trimethylxanthine).[2]

Experimental Protocol: CYP1A2 Phenotyping
  • Subject Preparation: Subjects should abstain from caffeine-containing products for a specified period before the test.

  • Caffeine Administration: Administer a standard dose of caffeine (e.g., 100-200 mg).

  • Urine Collection: Collect a urine sample 4-5 hours after caffeine ingestion.[2]

  • Sample Analysis:

    • Accurately measure the concentrations of caffeine, 1,7-dimethylxanthine, and 1,7-dimethyluric acid in the urine sample using a validated LC-MS/MS method.

    • Use deuterated caffeine as the internal standard to ensure analytical accuracy.

  • Calculate Metabolic Ratio:

    • Calculate the CYP1A2 activity index using the following formula: Ratio = ([1,7-dimethylxanthine] + [1,7-dimethyluric acid]) / [Caffeine] [2]

  • Phenotype Classification: Subjects can be classified into different phenotype groups (e.g., poor, extensive, or rapid metabolizers) based on the calculated ratio.[1][2]

cyp1a2_phenotyping cluster_protocol Clinical Protocol cluster_analysis Laboratory Analysis administer_caffeine Administer Standard Caffeine Dose wait Wait 4-5 Hours administer_caffeine->wait collect_urine Collect Urine Sample wait->collect_urine lcms_analysis LC-MS/MS Analysis (with d9-Caffeine IS) collect_urine->lcms_analysis calc_ratio Calculate Metabolite Ratio ([17X + 17U] / Caffeine) lcms_analysis->calc_ratio classify Classify Phenotype (Poor, Extensive, Rapid) calc_ratio->classify

Experimental workflow for CYP1A2 phenotyping using caffeine.

Conclusion

Deuterated caffeine is a versatile and indispensable tool in modern scientific research. Its unique properties, stemming from the kinetic isotope effect, provide invaluable insights into drug metabolism and pharmacokinetics. As an internal standard, it ensures the accuracy and reliability of quantitative bioanalysis. The applications detailed in this guide highlight the significant impact of this simple isotopic substitution, enabling researchers to conduct more precise experiments and paving the way for innovations in drug development and personalized medicine.

References

The Pharmacokinetic Profile of Caffeine-d9: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Caffeine-d9 (d9-caffeine), a deuterated isotopologue of caffeine (B1668208), in preclinical models. By substituting the nine hydrogen atoms in caffeine's three methyl groups with deuterium, this compound exhibits a significantly altered metabolic profile, leading to a prolonged systemic exposure compared to its non-deuterated counterpart. This guide details the experimental protocols used to determine these pharmacokinetic parameters, presents the quantitative data in a clear and comparative format, and visualizes the key experimental and biological pathways involved.

Executive Summary

Deuteration of caffeine to create this compound is a strategic approach to modify its metabolic fate while preserving its pharmacodynamic properties.[1][2] Preclinical studies, primarily in Sprague-Dawley rats, have demonstrated that this isotopic substitution leads to a notable increase in systemic and brain exposure to the parent compound.[1][2] This is characterized by a longer half-life and a greater area under the concentration-time curve (AUC), with a minimal impact on the maximum plasma concentration (Cmax) and the time to reach it (Tmax).[2] These findings suggest that this compound may offer a longer duration of action and potentially a reduced metabolic load from downstream metabolites compared to conventional caffeine.[1][2] The primary mechanism of action, antagonism of adenosine (B11128) receptors, remains unchanged.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in comparison to caffeine, as determined in a preclinical study involving male Sprague-Dawley rats following a single oral dose.

Plasma Pharmacokinetics
ParameterThis compound (2 mg/kg)Caffeine (2 mg/kg)Fold Change
T1/2 (h) 5.01.92.6x increase
Cmax (ng/mL) 24002600~0.9x
AUClast (h*ng/mL) 22000160001.4x increase
Tmax (h) ~1.0~1.0No significant change

Data sourced from a study in male Sprague-Dawley rats.[2]

Brain Tissue Pharmacokinetics
ParameterThis compound (2 mg/kg)Caffeine (2 mg/kg)Fold Change
T1/2 (h) 4.82.12.3x increase
Cmax (ng/g) 18001900~0.9x
AUClast (h*ng/g) 16000110001.5x increase
Tmax (h) ~1.0~1.0No significant change

Data sourced from a study in male Sprague-Dawley rats.[2]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats.[2]

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

  • Dosing Formulation: this compound and caffeine are dissolved in water for administration.

  • Administration: A single dose of 2 mg/kg is administered via oral gavage.[2]

Sample Collection
  • Blood Sampling: Blood samples are collected from a suitable vessel (e.g., tail vein) at predetermined time points post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Brain Tissue Sampling: At specified time points, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized. The homogenate is then processed and stored at -80°C prior to analysis.

Bioanalytical Method: LC-MS/MS

Concentrations of this compound and caffeine in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma or brain homogenate samples to precipitate proteins. The samples are then centrifuged, and the supernatant is collected for analysis.

  • Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for this compound and caffeine.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma and brain concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[3] Key parameters determined include:

  • Tmax and Cmax : Determined directly from the observed concentration-time data.

  • AUClast : Calculated using the linear trapezoidal rule.

  • T1/2 : The terminal elimination half-life is calculated as 0.693/λz, where λz is the terminal elimination rate constant determined by linear regression of the terminal log-linear portion of the concentration-time curve.

Visualizations

Experimental Workflow

G cluster_pre Pre-analytical Phase cluster_ana Analytical Phase cluster_post Post-analytical Phase A Animal Acclimation (Sprague-Dawley Rats) B Dosing Formulation (this compound in Water) A->B C Oral Gavage (2 mg/kg) B->C D Blood/Brain Sample Collection (Timed) C->D E Sample Processing (Protein Precipitation) D->E F LC-MS/MS Analysis (Quantification) E->F G Concentration-Time Data Generation F->G H Non-Compartmental Analysis (WinNonlin) G->H I Pharmacokinetic Parameter Determination H->I

Caption: Experimental workflow for the pharmacokinetic analysis of this compound.

Signaling Pathway of Caffeine

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor AC Adenylate Cyclase AR->AC Inhibition cAMP cAMP AC->cAMP Conversion Caffeine This compound Caffeine->AR Antagonist PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibition Adenosine Adenosine Adenosine->AR Agonist PKA Protein Kinase A cAMP->PKA Activation cAMP->PDE Hydrolysis CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene ATP ATP ATP->AC

Caption: this compound's mechanism of action as an adenosine receptor antagonist.

References

Stability of Caffeine-d9 in different solvents and biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Caffeine-d9 in Solvents and Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of this compound, a deuterated isotopologue of caffeine (B1668208), in various solvents and biological matrices. Understanding the stability of this compound is critical for its use as an internal standard in bioanalytical methods, ensuring accurate quantification of caffeine in pharmacokinetic and metabolic studies. Due to the limited availability of direct stability data for this compound, this guide leverages extensive data on the stability of non-deuterated caffeine, as deuterated internal standards are generally expected to exhibit similar stability profiles to their non-deuterated counterparts.

Data Presentation: Stability of Caffeine

The following tables summarize the stability of caffeine in various solvents and biological matrices under different storage conditions. This data serves as a strong surrogate for estimating the stability of this compound.

Table 1: Stability of Caffeine in Biological Matrices

Biological MatrixStorage TemperatureDurationStability AssessmentAnalyte ConcentrationPercent Recovery/Remaining
Human PlasmaRoom Temperature24 hoursShort-Term (Bench-Top)0.15 and 18 µg/mL94 - 103%[1]
Human Plasma-20°C12 weeksLong-Term0.15 and 18 µg/mL98 - 102%[1]
Human Plasma-20°C88 daysLong-TermNot SpecifiedStable
Human Plasma-70°C> 6 monthsLong-TermNot SpecifiedWithin 15% of control[2]
Human Plasma-80°C175 daysLong-TermNot SpecifiedStable
Human PlasmaFreeze-Thaw (-20°C)3 cyclesFreeze-Thaw0.15 and 18 µg/mL95 - 102%[1]
Human PlasmaFreeze-Thaw (-70°C)3 cyclesFreeze-ThawNot Specified97.4 - 113% accuracy[2]
Processed Plasma SamplesRoom Temperature24 hoursPost-Preparative0.15 and 18 µg/mL92 - 98%[1]
Processed Plasma Samples-20°C48 hoursPost-Preparative0.15 and 18 µg/mL92 - 103%[1]
Processed Plasma Samples (in autosampler)4°C12 hoursPost-PreparativeNot SpecifiedStable[2]

Table 2: Stability of Caffeine in Solvents

SolventStorage TemperatureDurationStability AssessmentAnalyte ConcentrationPercent Recovery/Remaining
Water (Stock Solution)Room Temperature24 hoursShort-Term0.1 mg/mL102%[1]
Water (Stock Solution)-20°C12 weeksLong-Term0.1 mg/mLStable[1]
Methanol (Stock Solution)2-8°C48 monthsLong-Term1.0 mg/mL<1% decomposition
Methanol (Stock Solution)2-8°C53 daysLong-TermNot SpecifiedStable
AcetonitrileNot SpecifiedNot SpecifiedGeneral Use100 µg/mLCommercially available as a stable solution

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are crucial for validating bioanalytical assays. The following protocols are based on established guidelines and practices.

Stock Solution Stability

Objective: To determine the stability of this compound in a stock solution under defined storage conditions.

Methodology:

  • Prepare a stock solution of this compound in a specified solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Divide the stock solution into aliquots in appropriate containers.

  • Store the aliquots at the intended storage temperature (e.g., 2-8°C or -20°C).

  • At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot.

  • Prepare a fresh stock solution of this compound for comparison.

  • Analyze both the stored and fresh stock solutions using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the percentage difference between the response of the stored solution and the fresh solution.

  • Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.

Freeze-Thaw Stability in Biological Matrix

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a blank biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Divide the spiked matrix into at least three aliquots for each concentration level.

  • Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (typically 3 cycles).

  • After the final thaw, analyze the samples along with a freshly prepared set of calibration standards and QC samples.

  • Calculate the concentration of this compound in the freeze-thaw samples.

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability in Biological Matrix

Objective: To assess the stability of this compound in a biological matrix at room temperature for a period equivalent to the sample processing and handling time.

Methodology:

  • Spike a blank biological matrix with this compound at low and high QC concentrations.

  • Allow the spiked samples to sit at room temperature for a specified duration (e.g., 4, 8, or 24 hours).

  • After the specified time, process and analyze the samples along with freshly prepared calibration standards and QC samples.

  • Calculate the concentration of this compound in the bench-top stability samples.

  • Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Long-Term Stability in Biological Matrix

Objective: To determine the stability of this compound in a biological matrix over an extended period under frozen conditions.

Methodology:

  • Spike a blank biological matrix with this compound at low and high QC concentrations.

  • Aliquot and store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of samples for analysis.

  • Analyze the long-term stability samples with a freshly prepared set of calibration standards and QC samples.

  • Calculate the concentration of this compound in the long-term stability samples.

  • Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Mandatory Visualization

Caffeine Signaling Pathway

Caffeine primarily exerts its effects by acting as a non-selective antagonist of adenosine (B11128) receptors, particularly the A1 and A2A subtypes. The following diagram illustrates this key signaling pathway.

CaffeineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caffeine Caffeine / this compound A1R A1 Receptor Caffeine->A1R Antagonism A2AR A2A Receptor Caffeine->A2AR Antagonism Adenosine Adenosine Adenosine->A1R Agonism Adenosine->A2AR Agonism Gi Gi Protein A1R->Gi Inhibition of AC Gs Gs Protein A2AR->Gs Stimulation of AC AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Neuronal Activity) PKA->CellularResponse Phosphorylates Targets

Caffeine's Antagonism of Adenosine Receptors
Experimental Workflow for Stability Testing

The logical flow for conducting a comprehensive stability assessment of this compound is depicted below.

StabilityWorkflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_eval Evaluation PrepStock Prepare this compound Stock Solution PrepMatrix Spike Blank Matrix (e.g., Plasma, Urine) PrepStock->PrepMatrix StockStability Stock Solution Stability (e.g., 6 months @ 4°C) PrepStock->StockStability PrepQC Prepare Low & High Concentration QCs PrepMatrix->PrepQC FreezeThaw Freeze-Thaw Stability (e.g., 3 cycles @ -20°C) PrepQC->FreezeThaw BenchTop Short-Term (Bench-Top) Stability (e.g., 24h @ RT) PrepQC->BenchTop LongTerm Long-Term Stability (e.g., 6 months @ -80°C) PrepQC->LongTerm Analysis LC-MS/MS Analysis FreezeThaw->Analysis BenchTop->Analysis LongTerm->Analysis StockStability->Analysis DataProcessing Data Processing & Concentration Calculation Analysis->DataProcessing Evaluation Compare to Nominal Concentration (Acceptance Criteria: ±15%) DataProcessing->Evaluation

Workflow for this compound Stability Assessment

References

Technical Guide: Physicochemical and Pharmacokinetic Properties of Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the deuterated isotopologue of caffeine (B1668208), Caffeine-d9. It includes key identifiers, physicochemical data, and a comparative overview of its pharmacokinetics, which are of significant interest in drug development and research.

Physicochemical Data

This compound, also known as 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione, is a stable, non-toxic isotopologue of caffeine where the nine hydrogen atoms of the three methyl groups are replaced with deuterium (B1214612).[1] This substitution provides a valuable tool for metabolic studies and offers a modified pharmacokinetic profile.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference(s)
CAS Number 72238-85-8[1][2][3][4][5]
Molecular Formula C₈HD₉N₄O₂[2][3]
Molecular Weight 203.25 g/mol [1][2][3][4][5][6]
Isotopic Enrichment ≥99 atom % D[4][6]
Unlabeled CAS Number 58-08-2[3][4]

Pharmacokinetics: A Comparative Overview

The primary interest in this compound for drug development lies in its altered pharmacokinetic profile compared to standard caffeine. The substitution of hydrogen with deuterium strengthens the chemical bonds, making the methyl groups less susceptible to enzymatic metabolism.[1][7]

A human pharmacokinetic study revealed significant differences between the two compounds. While the time to maximum plasma concentration (Tmax) was similar, this compound exhibited a higher peak plasma concentration (Cmax) and a four- to five-fold greater total exposure (AUC) than a comparable dose of caffeine.[1][7][8] Furthermore, the exposure to the primary active metabolites of caffeine—paraxanthine, theobromine, and theophylline—was substantially reduced with this compound administration.[1][7]

This altered metabolic pathway suggests that this compound may offer a longer duration of action and a different side-effect profile, making it a compound of interest for various applications.

The following diagram illustrates the logical relationship in the comparative pharmacokinetics of Caffeine and this compound based on clinical findings.

cluster_0 Comparative Pharmacokinetics Start Dosing Caffeine Caffeine Start->Caffeine Caffeine_d9 Caffeine_d9 Start->Caffeine_d9 Metabolism Metabolism (CYP1A2) Caffeine->Metabolism Rapid Caffeine_d9->Metabolism Reduced Metabolites Active Metabolites (Paraxanthine, etc.) Metabolism->Metabolites High Conversion PK_Outcome Pharmacokinetic Outcome Metabolism->PK_Outcome Lower Exposure (d9) Metabolites->PK_Outcome Lower Metabolite Exposure (d9)

Caption: Comparative metabolic pathway of Caffeine vs. This compound.

Experimental Protocols: Human Pharmacokinetic Study

The following provides a generalized methodology for a clinical study designed to compare the pharmacokinetics of Caffeine and this compound, as informed by publicly available study descriptions.

Objective: To compare the single-dose pharmacokinetics of Caffeine versus this compound and their respective primary metabolites in healthy adult volunteers.

Study Design:

  • Type: Randomized, controlled, double-blind, two-period crossover study.

  • Participants: Healthy adult volunteers, screened for inclusion/exclusion criteria (e.g., typical caffeine consumption, no contraindicating medical conditions).

  • Phases:

    • Period 1: Participants are randomly assigned to receive a single dose of either standard caffeine or this compound.

    • Washout Period: A sufficient time is allowed for the complete clearance of the compound from the body.

    • Period 2: Participants receive the alternate compound from the one they received in Period 1.

Methodology:

  • Dosing: Participants receive a standardized dose of either unlabeled caffeine or this compound at two different dose levels.

  • Sample Collection: Blood samples are collected at predetermined time points before dosing (baseline) and for up to 48 hours post-administration.

  • Sample Analysis: Plasma is separated from the blood samples. Plasma levels of caffeine, this compound, and their respective primary metabolites (paraxanthine, theobromine, theophylline) are quantified using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The collected data is used to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum (or peak) serum concentration.

    • Tmax: Time at which Cmax is observed.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

Data Interpretation: The pharmacokinetic parameters of this compound are compared to those of standard caffeine to assess for statistically significant differences in absorption, distribution, metabolism, and excretion.

References

Deuterated Caffeine: A Comprehensive Technical Review of its Genotoxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration of small molecules is an established strategy in drug development to favorably alter pharmacokinetic properties. This technical guide provides an in-depth analysis of the genotoxicity and safety profile of deuterated caffeine (B1668208) (d9-caffeine), a compound where the nine hydrogen atoms of the three methyl groups are replaced with deuterium. A review of the available scientific literature indicates that d9-caffeine is non-genotoxic in standard in vitro assays. Its altered metabolic profile, characterized by a slower rate of metabolism and reduced formation of primary metabolites compared to regular caffeine, suggests a favorable safety profile. This document summarizes the key quantitative data, details the experimental methodologies employed in its safety evaluation, and presents visual representations of metabolic pathways and experimental workflows.

Introduction: The Rationale for Deuterating Caffeine

Caffeine, a widely consumed psychoactive substance, undergoes rapid metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] This leads to a relatively short half-life and the formation of active metabolites, which contribute to its physiological effects.[1] Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those involving CYP450-mediated oxidation.[4]

In the case of d9-caffeine, this modification is intended to prolong its systemic exposure and reduce the formation of its primary metabolites—paraxanthine, theobromine, and theophylline—potentially leading to a more sustained effect and an improved safety profile.[3][5]

Genotoxicity Assessment

A critical component of the safety evaluation of any new chemical entity is the assessment of its genotoxic potential. Genotoxicity refers to the ability of a substance to damage DNA, which can lead to mutations and potentially cancer. The standard battery of genotoxicity tests, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline S2(R1), includes an assessment of gene mutations in bacteria, and an evaluation of chromosomal damage in mammalian cells.[6][7][8]

Based on available studies, d9-caffeine has been evaluated in two key in vitro genotoxicity assays: the bacterial reverse mutation assay (Ames test) and the in vitro mammalian cell micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and Escherichia coli.[3]

Summary of Findings:

Studies have shown that d9-caffeine is non-mutagenic in the Ames test.[3][5] No statistically significant increases in the number of revertant colonies were observed for any of the tested bacterial strains, both with and without metabolic activation (S9).[3]

Table 1: Quantitative Data from Bacterial Reverse Mutation Assay (Ames Test) for d9-Caffeine

Bacterial StrainTest SubstanceConcentration Range (µ g/plate )Metabolic Activation (S9)Result
S. typhimurium TA98d9-Caffeine33.3 - 5000With and WithoutNon-mutagenic
S. typhimurium TA100d9-Caffeine33.3 - 5000With and WithoutNon-mutagenic
S. typhimurium TA1535d9-Caffeine33.3 - 5000With and WithoutNon-mutagenic
S. typhimurium TA1537d9-Caffeine33.3 - 5000With and WithoutNon-mutagenic
E. coli WP2 uvrAd9-Caffeine33.3 - 5000With and WithoutNon-mutagenic

Data sourced from a comprehensive study on the genotoxic evaluation of deuterated caffeine.[3]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The methodology for the Ames test performed on d9-caffeine followed established guidelines.

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Test Concentrations: A range of concentrations of d9-caffeine were tested, typically up to 5000 µ g/plate , in the presence and absence of a metabolic activation system.

  • Metabolic Activation: An Aroclor 1254-induced rat liver S9 fraction was used as the external source of metabolic activation.

  • Procedure: The test substance, bacterial culture, and S9 mix (or buffer for non-activation conditions) were combined in molten top agar (B569324) and poured onto minimal glucose agar plates. The plates were then incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Diagram: Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Bacterial_Strains Bacterial Strains (S. typhimurium, E. coli) Mix Mix Components with Top Agar Bacterial_Strains->Mix Test_Compound Test Compound (d9-Caffeine) Test_Compound->Mix S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mix Pour Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate (37°C, 48-72h) Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze

Caption: Workflow of the bacterial reverse mutation (Ames) test.

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus test is used to detect the potential of a substance to induce chromosomal damage. It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing either chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that were not incorporated into the nucleus after cell division.

Summary of Findings:

d9-Caffeine was found to be non-genotoxic in an in vitro mammalian cell micronucleus assay conducted using human peripheral blood lymphocytes.[3][5] No statistically significant, concentration-dependent increases in micronuclei induction were observed at any of the tested concentrations, both with and without metabolic activation.[3]

Table 2: Quantitative Data from In Vitro Mammalian Cell Micronucleus Assay for d9-Caffeine

Test SystemTest SubstanceConcentration Range (µg/mL)Metabolic Activation (S9)Result
Human Peripheral Blood Lymphocytesd9-Caffeine25.4 - 203With and WithoutNon-clastogenic / Non-aneugenic

Data sourced from a comprehensive study on the genotoxic evaluation of deuterated caffeine.[3]

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Assay

  • Test System: Human peripheral blood lymphocytes.

  • Test Concentrations: A range of concentrations of d9-caffeine were tested, up to a maximum concentration that induced a certain level of cytotoxicity.

  • Metabolic Activation: An Aroclor 1254-induced rat liver S9 fraction was used.

  • Procedure: Lymphocyte cultures were treated with d9-caffeine in the presence and absence of S9. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period, the cells were harvested, fixed, and stained.

  • Data Analysis: The frequency of micronucleated binucleated cells was determined by microscopic analysis. A statistically significant, dose-dependent increase in the percentage of cells with micronuclei indicates a positive result.

Diagram: In Vitro Micronucleus Assay Workflow

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis Lymphocytes Human Lymphocytes Treatment Treat with d9-Caffeine (+/- S9 Mix) Lymphocytes->Treatment CytoB Add Cytochalasin B Treatment->CytoB Harvest Harvest Cells CytoB->Harvest Stain Fix and Stain Harvest->Stain Microscopy Microscopic Analysis Stain->Microscopy Score Score Micronucleated Binucleated Cells Microscopy->Score

Caption: Workflow of the in vitro mammalian cell micronucleus assay.

Chromosomal Aberration Assay and In Vivo Genotoxicity

A comprehensive search of the scientific literature did not yield any publicly available data from a chromosomal aberration assay specifically conducted on deuterated caffeine. Similarly, no in vivo genotoxicity studies for d9-caffeine were found. While regular caffeine has been extensively studied and is generally considered non-genotoxic at typical human consumption levels, direct in vivo data on the deuterated form would be beneficial for a complete safety assessment.[9][10]

Metabolic Profile and Pharmacokinetics

The safety profile of a deuterated drug is intrinsically linked to its metabolic fate. Deuteration of caffeine at the methyl groups significantly alters its pharmacokinetics.

Key Pharmacokinetic Differences:

  • Slower Metabolism: d9-caffeine is metabolized more slowly than regular caffeine.[4]

  • Prolonged Half-Life: This slower metabolism results in a longer systemic and brain exposure time.[5]

  • Reduced Metabolite Formation: There is a significant reduction in the formation of the primary active metabolites of caffeine: paraxanthine, theobromine, and theophylline.[3]

Diagram: Comparative Metabolic Pathways of Caffeine and d9-Caffeine

Metabolic_Pathways cluster_caffeine Caffeine Metabolism cluster_d9_caffeine d9-Caffeine Metabolism Caffeine Caffeine CYP1A2_C CYP1A2 Caffeine->CYP1A2_C Paraxanthine Paraxanthine (~80%) Theobromine Theobromine (~12%) Theophylline Theophylline (~4%) CYP1A2_C->Paraxanthine N3-demethylation CYP1A2_C->Theobromine N1-demethylation CYP1A2_C->Theophylline N7-demethylation d9_Caffeine d9-Caffeine CYP1A2_D CYP1A2 d9_Caffeine->CYP1A2_D d_Paraxanthine d-Paraxanthine (Reduced) d_Theobromine d-Theobromine (Reduced) d_Theophylline d-Theophylline (Reduced) CYP1A2_D->d_Paraxanthine Slower N3-demethylation CYP1A2_D->d_Theobromine Slower N1-demethylation CYP1A2_D->d_Theophylline Slower N7-demethylation

References

Methodological & Application

Application Note: High-Throughput Quantification of Caffeine in Human Plasma Using Caffeine-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of caffeine (B1668208) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Caffeine-d9, is employed. The straightforward sample preparation involves a simple protein precipitation step, making it suitable for high-throughput analysis in clinical research and pharmacokinetic studies. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed central nervous system stimulant in the world, found in coffee, tea, soft drinks, and various pharmaceuticals.[1] Accurate measurement of caffeine concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2][3] LC-MS/MS has become the preferred analytical technique for its high sensitivity and selectivity.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable LC-MS/MS quantification. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the overall reproducibility and accuracy of the method.[5] This application note provides a detailed protocol for the quantification of caffeine in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Caffeine (analytical standard)

  • This compound (internal standard)[6][7]

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Ultrapure water

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[5][4]

  • To a 30 µL aliquot of human plasma in a microcentrifuge tube, add 100 µL of methanol containing the internal standard, this compound, at a concentration of 600 ng/mL.[4][8]

  • The methanolic solution should also contain 125 mM formic acid to enhance the precipitation of plasma proteins.[4][8]

  • Vortex the mixture for 5 minutes at 1,175 rpm to ensure thorough mixing and protein precipitation.[4][8]

  • Centrifuge the samples at 17,900 x g for 5 minutes to pellet the precipitated proteins.[4][8]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column.

ParameterCondition
Column InertSustain C18 (4.6 x 50 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 1 mL/min[9]
Injection Volume 10 µL[4][8]
Column Temperature 40 °C[9]
Gradient A 6-minute gradient program can be optimized for baseline separation of caffeine and its metabolites.[4][8]
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.[9] Quantification is achieved using Multiple Reaction Monitoring (MRM).

ParameterCaffeineThis compound (Internal Standard)
Precursor Ion (m/z) 195.10[10][3][9]204.0[10][3]
Product Ion (m/z) 138.00[10][3][9]144.0[10][3]
Qualifier Ion (m/z) 110.0[10][3]-
Ionization Mode ESI PositiveESI Positive
Dwell Time 80-200 ms80-200 ms

Results and Discussion

Linearity

The method demonstrated excellent linearity over a concentration range of 10 to 10000 ng/mL for caffeine in human plasma.[9] The coefficient of determination (r²) for the calibration curve was consistently greater than 0.99.[10][3][9]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results were well within the acceptable limits for bioanalytical method validation.

  • Within-run precision (%RSD): 0.95% - 7.22%[9]

  • Between-run precision (%RSD): 1.83% - 10.4%[10][3][9]

  • Accuracy: 97.7% - 109%[4]

Experimental Workflow and Biological Pathway

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma (30 µL) add_is Add Methanol with This compound (100 µL) plasma->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification using Caffeine/Caffeine-d9 Ratio detection->quantification results Report Results quantification->results

Caption: LC-MS/MS workflow for caffeine quantification.

G Caffeine Caffeine AdenosineReceptor Adenosine Receptor Caffeine->AdenosineReceptor Antagonist AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Agonist cAMP cAMP AC->cAMP Conversion of ATP to cAMP StimulatoryEffects Stimulatory Effects (Increased Neuronal Activity) cAMP->StimulatoryEffects

References

Application Note: Quantitative Analysis of Caffeine in Human Plasma Using a Stable Isotope Dilution LC-MS/MS Method with Caffeine-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of caffeine (B1668208) in human plasma. The use of a stable isotope-labeled internal standard, Caffeine-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of caffeine concentrations.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed central nervous system stimulant.[1][2] Accurate and reliable quantification of caffeine in biological matrices is crucial for a variety of research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte but is distinguishable by mass, is a key component of a robust quantitative method, as it effectively compensates for variability during sample processing and analysis.[4] This document provides a detailed protocol for the quantification of caffeine in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Caffeine analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 4.6 x 75 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Caffeine and this compound Stock Solutions prep_working Prepare Working Standard and IS Solutions prep_stock->prep_working prep_cal Prepare Calibration Standards and QC Samples prep_working->prep_cal sample_plasma Aliquot 30 µL Plasma Sample add_is Add 100 µL Methanol with this compound (IS) sample_plasma->add_is vortex Vortex for 5 min add_is->vortex centrifuge Centrifuge for 5 min at 17,900 x g vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 10 µL of Supernatant supernatant->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratios (Caffeine/Caffeine-d9) integrate->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Quantify Caffeine Concentration in Samples calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of caffeine.

Protocols

Preparation of Stock and Working Solutions
  • Caffeine Stock Solution (2 mg/mL): Accurately weigh and dissolve caffeine in methanol.

  • This compound Stock Solution (2 mg/mL): Accurately weigh and dissolve this compound in methanol.[5]

  • Caffeine Working Solution (100 µg/mL): Dilute the caffeine stock solution with methanol.[5]

  • Internal Standard (IS) Working Solution (600 ng/mL): Prepare a solution of 600 ng/mL this compound in methanol containing 125 mM formic acid.[5]

Preparation of Calibration Standards and Quality Control (QC) Samples

Prepare calibration standards by spiking blank human plasma with the caffeine working solution to achieve final concentrations across the desired linear range (e.g., 4.1 to 3000 ng/mL).[5] Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation
  • To a 30 µL aliquot of human plasma (calibration standard, QC, or unknown sample), add 100 µL of the IS working solution (600 ng/mL this compound in methanol with 125 mM formic acid).[5]

  • Vortex the mixture for 5 minutes.[5]

  • Centrifuge at 17,900 x g for 5 minutes to precipitate proteins.[5]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 700 µL/min (with 1:1 split)[5]
Injection Volume 10 µL[5]
Column Temperature 35 °C[4]
Gradient A suitable gradient to separate caffeine from matrix components.

Table 2: Mass Spectrometry Parameters

ParameterCaffeineThis compound
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 195 → 138[6]204 → 144[6]
Collision Energy (V) 27[1]31[1]
Declustering Potential (V) Optimized for specific instrumentOptimized for specific instrument

Data Analysis

  • Integrate the chromatographic peaks for caffeine and this compound.

  • Calculate the peak area ratio of caffeine to this compound for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of caffeine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Data

The following tables summarize typical method validation results for the quantitative analysis of caffeine using a this compound internal standard.

Table 3: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Caffeine4.1 - 3000[5]> 0.99[5]
Caffeine0 - 900[6]0.9994 - 0.9999[6]

Table 4: Precision and Accuracy

QC LevelWithin-Run Precision (%RSD)Between-Run Precision (%RSD)Accuracy (%)
Low0.55 - 6.24[5]1.96 - 9.12[5]97.7 - 109[5]
Medium1.53 - 6.97 (intraday)[6]1.59 - 10.4 (interday)[6]98.1 - 108[5]
High---

Table 5: Limits of Detection and Quantification

ParameterValue (ng/mL)
Lower Limit of Quantification (LLOQ) 4.1[5]

Signaling Pathway Diagram

While this application note focuses on a bioanalytical method, the compound of interest, caffeine, is known to exert its effects through various signaling pathways. The diagram below illustrates the primary mechanism of action of caffeine as an adenosine (B11128) receptor antagonist.

G cluster_pathway Caffeine's Mechanism of Action caffeine Caffeine adenosine_receptor Adenosine Receptor caffeine->adenosine_receptor Blocks adenosine Adenosine adenosine->adenosine_receptor Binds to downstream Downstream Signaling (e.g., decreased cAMP) adenosine_receptor->downstream Activates cns_stimulation CNS Stimulation (Alertness) adenosine_receptor->cns_stimulation Prevents Inhibition, leading to neuronal_activity Decreased Neuronal Activity (Drowsiness) downstream->neuronal_activity Leads to

Caption: Caffeine acts as an antagonist at adenosine receptors.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of caffeine in human plasma. The use of this compound as an internal standard ensures data of high quality, suitable for demanding research and development applications.

References

Application Note: Preparation of Caffeine-d9 Stock Solutions and Working Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Caffeine-d9 as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a deuterium-substituted isotopologue of caffeine (B1668208), where the nine hydrogen atoms in the three methyl groups have been replaced with deuterium.[1] Due to its identical chemical structure and physicochemical properties to caffeine, it co-elutes during chromatographic separation but is differentiated by its higher molecular weight in mass spectrometry.[1] This makes this compound an ideal internal standard for the accurate quantification of caffeine in various biological matrices.[2][3]

The accuracy of quantitative analysis heavily relies on the precise and accurate preparation of stock solutions and working standards. This document provides a detailed protocol for the preparation of this compound standards, including information on solubility, stability, and recommended storage conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Name 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione [1]
Synonyms 3,7-Dihydro-1,3,7-(trimethyl-d9)-1H-purine-2,6-dione [4][5]
Molecular Formula C₈HD₉N₄O₂ [4][5]
Molar Mass 203.25 g/mol [1][4][5]
Purity ≥98% (typical) [6]

| Appearance | Off-White to Pale Yellow Crystalline Solid |[5][6] |

Table 2: Solubility of Caffeine in Various Solvents at Room Temperature (Note: this compound shares identical chemical and structural properties with caffeine, making these solubility values a reliable reference[1])

Solvent Solubility
Chloroform ~180 mg/mL
Dichloromethane High
Dimethylformamide (DMF) ~10 mg/mL[6]
Dimethyl Sulfoxide (DMSO) ~3 mg/mL[6]
Methanol (B129727) Moderate
Water ~22 mg/mL
Ethanol ~15 mg/mL
Acetone Moderate

Data compiled from multiple sources.[6][7][8]

Table 3: Recommended Storage and Stability

Form Storage Temperature Stability Notes
Crystalline Solid -20°C ≥ 4 years Store in a tightly sealed container.[6]
Stock Solution in Methanol 2-8°C ≥ 48 months Store in an airtight container, protected from light.[4][9]

| Aqueous Solution | 2-8°C | ≤ 24 hours | Not recommended for long-term storage.[6] |

Experimental Protocols

Safety Precautions: Handle this compound powder in a chemical fume hood or a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.[6]

Protocol 1: Preparation of 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which will be used for subsequent dilutions.

Materials:

  • This compound powder (≥98% purity)

  • LC-MS grade Methanol

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Spatula

  • Weighing paper/boat

  • Pipettes

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Weighing: Accurately weigh approximately 10.0 mg of this compound powder onto weighing paper using an analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7-8 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the powder completely. A brief sonication may be used to ensure full dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add methanol dropwise to bring the final volume to the 10.0 mL calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:

    • Concentration (mg/mL) = (Weight of this compound in mg) / (Final Volume in mL)

  • Storage: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name (this compound), concentration, solvent, preparation date, and preparer's initials. Store at 2-8°C.[4][9]

Protocol 2: Preparation of Intermediate and Working Standards

This protocol describes the preparation of lower concentration standards from the primary stock solution via serial dilution. These are often used to spike into calibration standards and quality control samples.

Materials:

  • 1.0 mg/mL this compound Primary Stock Solution (from Protocol 1)

  • LC-MS grade Methanol or appropriate solvent mixture (e.g., 50:50 Methanol:Water)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes and tips

Procedure (Example Serial Dilution):

  • Preparation of 10 µg/mL Intermediate Stock:

    • Pipette 100 µL of the 1.0 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • Cap and invert to mix thoroughly. This solution is your 10 µg/mL (or 10,000 ng/mL) intermediate stock.

  • Preparation of 100 ng/mL Working Standard:

    • Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • Cap and invert to mix. This solution is a 100 ng/mL working standard. This concentration is suitable for use as an internal standard solution to be added to samples before extraction or analysis.[10]

  • Further Dilutions: Additional working standards for calibration curves or other applications can be prepared as needed by serially diluting the intermediate or working stock solutions. Always use calibrated pipettes and Class A glassware to maintain accuracy.

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.

G Workflow for this compound Standard Preparation cluster_0 Primary Stock Preparation cluster_1 Solution Storage & Use cluster_2 Dilution Steps weigh 1. Weigh this compound Solid dissolve 2. Dissolve in Methanol weigh->dissolve fill 3. Dilute to Final Volume dissolve->fill stock_primary Primary Stock (e.g., 1 mg/mL) fill->stock_primary dilute1 Serial Dilution 1 stock_primary->dilute1 stock_intermediate Intermediate Stock (e.g., 10 µg/mL) dilute2 Serial Dilution 2 stock_intermediate->dilute2 stock_working Working Standards (e.g., 100 ng/mL) analysis Use in Quantitative Analysis (e.g., LC-MS/MS) stock_working->analysis dilute1->stock_intermediate dilute2->stock_working

Caption: Workflow from weighing solid this compound to final working standards.

References

Application of Caffeine-d9 in metabolic stability assays.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

In drug discovery and development, understanding the metabolic stability of a new chemical entity (NCE) is crucial for predicting its pharmacokinetic profile, including its half-life and clearance in vivo.[1] Metabolic stability assays are typically conducted in vitro using liver fractions such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[2] The accuracy and reliability of these assays heavily depend on the precise quantification of the parent compound over time. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for such bioanalytical quantification.[3][4]

Caffeine-d9, a deuterated analog of caffeine (B1668208) with nine hydrogen atoms replaced by deuterium, serves as an excellent internal standard for quantifying the metabolic stability of various test compounds, especially when caffeine itself is used as a model compound or when there is a need for a well-characterized internal standard that does not interfere with the analyte of interest.[5][6] Its physicochemical properties are nearly identical to unlabeled caffeine, ensuring it behaves similarly during sample extraction and chromatographic separation, thus effectively correcting for matrix effects and other sources of analytical variability.[3][7] This application note provides a detailed protocol for the use of this compound as an internal standard in a typical in vitro metabolic stability assay using human liver microsomes.

Principle of the Assay

The in vitro metabolic stability assay determines the rate at which a test compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes located in the liver microsomes.[2] The test compound is incubated with liver microsomes and a cofactor, typically NADPH.[8] Aliquots are taken at various time points, and the metabolic reaction is stopped by adding an organic solvent, which also serves to precipitate proteins. This compound, as the internal standard, is added during this quenching step to normalize for any sample loss or variation during sample processing and LC-MS/MS analysis.[9][10] The concentration of the remaining parent compound at each time point is measured by LC-MS/MS, and the rate of metabolism is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. From the slope of this plot, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[11]

Experimental Protocol

Materials and Reagents
  • Test Compound

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well incubation plates

  • 96-well collection plates

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Incubator (37°C)

  • Centrifuge capable of handling 96-well plates

  • Multichannel pipettes

  • Plate shaker

Procedure
  • Preparation of Solutions:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • This compound Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in acetonitrile with 0.1% formic acid. This will be the quenching solution.

    • Microsomal Suspension: Dilute the pooled human liver microsomes in 100 mM phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[8] Keep on ice.

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well incubation plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Point Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[8]

    • Immediately quench the reaction by transferring the aliquot to a 96-well collection plate containing the cold this compound IS working solution (quenching solution). The ratio of quenching solution to sample should be sufficient to precipitate proteins, for example, 3:1.

  • Sample Preparation for LC-MS/MS Analysis:

    • Seal the collection plate and vortex for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[11]

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Test Compound: Determined by direct infusion and optimization.

        • Caffeine: 195 → 138[12][13]

        • This compound: 204 → 144[12][13]

Data Analysis
  • Calculate the peak area ratio of the test compound to the this compound internal standard for each time point.

  • Normalize the peak area ratios to the zero-time point (T=0) to get the percentage of the parent compound remaining.

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Data Presentation

The quantitative data from the metabolic stability assay should be summarized in clear and structured tables.

Table 1: LC-MS/MS Parameters for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Test Compound X[Specify][Specify][Specify]
This compound (IS)204144[Specify]

Table 2: Metabolic Stability of Test Compound X in Human Liver Microsomes

Time (min)Peak Area Ratio (Analyte/IS)% Parent Compound Remainingln(% Parent Remaining)
0[Value]1004.605
5[Value][Value][Value]
15[Value][Value][Value]
30[Value][Value][Value]
45[Value][Value][Value]
60[Value][Value][Value]

Table 3: Calculated Metabolic Stability Parameters for Test Compound X

ParameterValue
Elimination Rate Constant (k, min⁻¹)[Value]
In Vitro Half-life (t½, min)[Value]
Intrinsic Clearance (CLint, µL/min/mg protein)[Value]

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Analysis Test_Compound Test Compound (1 µM) Incubation_Mix Incubation Mixture Test_Compound->Incubation_Mix HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation_Mix NADPH NADPH Regenerating System NADPH->Incubation_Mix Initiates Reaction Time_Points Time Points (0, 5, 15, 30, 45, 60 min) Incubation_Mix->Time_Points Quenching Quenching with Acetonitrile + this compound (IS) Time_Points->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Peak_Area Calculate Peak Area Ratio (Analyte/IS) LCMS->Peak_Area Plotting Plot ln(% Remaining) vs. Time Peak_Area->Plotting Calculation Calculate t½ and CLint Plotting->Calculation

Caption: Workflow for an in vitro metabolic stability assay using this compound as an internal standard.

G cluster_metabolites Major Metabolites Caffeine Caffeine CYP1A2 CYP1A2 (Liver) Caffeine->CYP1A2 Paraxanthine Paraxanthine (~84%) Theobromine Theobromine (~8%) Theophylline Theophylline (~8%) CYP1A2->Paraxanthine N-3 demethylation CYP1A2->Theobromine N-1 demethylation CYP1A2->Theophylline N-7 demethylation

Caption: Primary metabolic pathways of caffeine in the liver, mediated mainly by the CYP1A2 enzyme.[14]

Conclusion

The use of this compound as an internal standard in metabolic stability assays offers a robust and reliable method for the accurate quantification of test compounds. Its properties ensure that it effectively compensates for analytical variability, leading to high-quality data that can be confidently used to make critical decisions in the drug development pipeline. The protocol described herein provides a general framework that can be adapted for specific compounds and analytical instrumentation.

References

The Use of Deuterated Caffeine (Caffeine-d9) in Human Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of caffeine-d9, a deuterated analog of caffeine (B1668208), in human pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium (B1214612) atoms in the caffeine molecule allows for its use as a stable isotope tracer, enabling precise differentiation from endogenous or co-administered unlabeled caffeine. This methodology is invaluable for a range of research applications, including bioequivalence studies, drug-drug interaction assessments, and metabolic phenotyping.

Introduction

Caffeine, a widely consumed psychoactive substance, is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme.[1] Its pharmacokinetic profile can be influenced by various factors, including genetics, diet, and co-administered drugs. The use of stable isotope-labeled compounds like this compound offers a powerful tool to investigate these influences with high precision and accuracy. By administering this compound and measuring its concentration and that of its metabolites in biological matrices, researchers can clearly distinguish the administered dose from background caffeine levels, leading to more robust and reliable pharmacokinetic data.

Applications

The use of this compound in human pharmacokinetic studies is applicable to:

  • Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of different caffeine formulations.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on caffeine metabolism by CYP1A2.

  • Metabolic Phenotyping: Determining an individual's CYP1A2 enzyme activity.

  • Fundamental Pharmacokinetic Research: Investigating the absorption, distribution, metabolism, and excretion (ADME) of caffeine without the confounding variable of dietary caffeine intake.

Pharmacokinetic Profile of this compound vs. Caffeine

A key consideration in using this compound is its own pharmacokinetic profile relative to unlabeled caffeine. A double-blind, randomized, crossover study in healthy adults has demonstrated notable differences.[2]

Table 1: Pharmacokinetic Parameters of Caffeine and this compound in Healthy Adults (Single 50 mg Dose) [2]

ParameterCaffeine (Mean ± SD)This compound (Mean ± SD)
Cmax (ng/mL) 1050 ± 2801480 ± 390
AUC (0-t) (ng·h/mL) 7430 ± 294030100 ± 12800
Tmax (h) 1.0 (0.5-4.0)1.0 (0.5-4.0)
t1/2 (h) 4.1 ± 1.59.9 ± 3.4

Cmax: Maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Major Metabolites of Caffeine and this compound in Healthy Adults (Single 50 mg Dose) [2]

MetaboliteCaffeine-derived (Mean ± SD)This compound-derived (Mean ± SD)
Paraxanthine Cmax (ng/mL) 380 ± 110140 ± 50
Paraxanthine AUC (0-t) (ng·h/mL) 5490 ± 23202580 ± 1240
Theophylline Cmax (ng/mL) 70 ± 3020 ± 10
Theophylline AUC (0-t) (ng·h/mL) 880 ± 530320 ± 220
Theobromine Cmax (ng/mL) 120 ± 4050 ± 20
Theobromine AUC (0-t) (ng·h/mL) 2130 ± 980980 ± 560

Experimental Protocols

Clinical Study Protocol: Crossover Pharmacokinetic Study

This protocol outlines a typical two-way crossover study to compare the pharmacokinetics of caffeine and this compound.

a. Subject Recruitment and Screening:

  • Recruit healthy, non-smoking adult volunteers.

  • Screen subjects for normal liver and kidney function.

  • Instruct subjects to abstain from caffeine-containing products for at least 48 hours prior to and during each study period.[3][4]

b. Study Design:

  • Employ a randomized, two-period, two-sequence crossover design.

  • A washout period of at least 7 days between study periods is recommended to ensure complete elimination of the previous dose.[5]

c. Dosing:

  • Administer a single oral dose of caffeine or a molar-equivalent dose of this compound.

  • The dose should be administered with a standardized volume of water after an overnight fast.

d. Blood Sampling:

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Process blood samples by centrifugation to separate plasma.

  • Store plasma samples at -80°C until analysis.

Analytical Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in human plasma.

a. Materials and Reagents:

  • This compound (certified reference standard)

  • Internal Standard (IS), e.g., 13C3-caffeine

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

b. Stock and Working Solutions:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a stock solution of the internal standard in methanol.

  • Prepare a working internal standard solution in methanol.

c. Sample Preparation (Protein Precipitation): [6][7]

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[6][7]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Instrumentation and Conditions: [6][8][9][10]

  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: LC-MS/MS Parameters [6][8][9][10]

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (this compound) m/z 204 -> 144[9][10]
MRM Transition (IS - 13C3-Caffeine) m/z 197 -> 140
Collision Energy Optimized for each transition

e. Data Analysis:

  • Quantify this compound concentrations using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated from the plasma concentration-time data using appropriate software.

Visualizations

Caffeine Metabolism Pathway

The primary metabolic pathway of caffeine in humans is hepatic N-demethylation, predominantly catalyzed by the CYP1A2 enzyme, leading to the formation of its major active metabolites: paraxanthine, theobromine, and theophylline.

caffeine_metabolism cluster_caffeine Caffeine cluster_metabolites Primary Metabolites Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (~80%) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theobromine Theobromine (~12%) Caffeine->Theobromine CYP1A2 (N1-demethylation) Theophylline Theophylline (~8%) Caffeine->Theophylline CYP1A2 (N7-demethylation)

Caffeine Metabolism Pathway
Experimental Workflow for a Crossover Pharmacokinetic Study

A crossover study design is an efficient method for comparing the pharmacokinetics of two or more treatments within the same subjects, thereby reducing inter-individual variability.

crossover_workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 cluster_analysis Analysis Screening Subject Screening InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment InformedConsent->Enrollment Randomization1 Randomization (Group A & B) Enrollment->Randomization1 Dosing1A Group A: Administer Caffeine Randomization1->Dosing1A Dosing1B Group B: Administer this compound Randomization1->Dosing1B Sampling1 Blood Sampling Dosing1A->Sampling1 Dosing1B->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Dosing2A Group A: Administer this compound Washout->Dosing2A Dosing2B Group B: Administer Caffeine Washout->Dosing2B Sampling2 Blood Sampling Dosing2A->Sampling2 Dosing2B->Sampling2 SampleAnalysis LC-MS/MS Analysis Sampling2->SampleAnalysis PK_Analysis Pharmacokinetic Analysis SampleAnalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

References

Application Note: Quantification of Caffeine-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a sensitive and selective method for the detection and quantification of Caffeine-d9 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated analog of caffeine (B1668208), is commonly used as an internal standard in bioanalytical and toxicological studies for the accurate quantification of caffeine. This method is applicable to researchers, scientists, and professionals in drug development and clinical or forensic toxicology.

Introduction

Caffeine is a widely consumed central nervous system stimulant.[1][2] Its accurate quantification in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable LC-MS/MS quantification as it compensates for matrix effects and variations in sample processing and instrument response.[3] This document provides a detailed protocol for the analysis of this compound, which can be adapted for the quantification of caffeine in conjunction with this internal standard.

LC-MS/MS Methodology

The method utilizes a reverse-phase liquid chromatography system for the separation of the analyte, coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective detection and quantification.

Liquid Chromatography

Separation is achieved on a C18 analytical column.[4][5] A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) formate, ensures good chromatographic peak shape and resolution.[4][5][6]

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection of this compound is highly specific due to the monitoring of a unique precursor-to-product ion transition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS detection of this compound and its non-labeled counterpart, caffeine.

Table 1: Mass Spectrometry Parameters for Caffeine and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (V)
Caffeine195.1137.920 - 29
Caffeine (Qualifier)195.0110.0-
This compound 204.2 144.0 29 - 31

Note: Collision energy values can vary between different mass spectrometer models and should be optimized for the specific instrument being used. The provided range is based on typical values found in published methods.[1][2][5][6]

Table 2: Typical Liquid Chromatography Parameters

ParameterValue
LC ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol/Acetonitrile
Flow Rate0.4 - 0.5 mL/min
Injection Volume1 - 10 µL
Column Temperature30 - 60 °C
Run Time1 - 10 min

Note: These are representative parameters and may require optimization based on the specific application and LC system.[4][6]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (from Human Plasma)

This protocol describes a protein precipitation method for the extraction of analytes from human plasma.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_addition Add this compound Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A typical sample preparation workflow for the analysis of this compound in plasma.

Caffeine Signaling Pathway

caffeine_signaling cluster_cell Cell Membrane adenosine_receptor Adenosine (B11128) Receptor adenylyl_cyclase Adenylyl Cyclase adenosine_receptor->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Decreased Neurotransmission) pka->cellular_response Leads to caffeine Caffeine caffeine->adenosine_receptor Blocks adenosine Adenosine adenosine->adenosine_receptor Binds and Activates

Caption: Simplified diagram of caffeine's action as an adenosine receptor antagonist.

References

Application Note: High-Precision Quantification of Caffeine using Isotope Dilution Mass Spectrometry with Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantification of caffeine (B1668208) in various matrices using Isotope Dilution Mass Spectrometry (IDMS). The protocol leverages the stable isotope-labeled internal standard, Caffeine-d9, to correct for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy. This method is applicable across diverse fields, including pharmaceutical research, food and beverage quality control, and clinical and forensic toxicology. Detailed experimental protocols, data presentation, and a visual workflow are provided to facilitate implementation in a laboratory setting.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance found in numerous beverages, foods, and pharmaceutical preparations.[1][2] Accurate and precise quantification of caffeine is crucial for quality control, pharmacokinetic studies, and clinical diagnostics. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality for quantification.[3] By introducing a known amount of an isotopically labeled analogue of the analyte, in this case, this compound, as an internal standard, IDMS can effectively compensate for sample loss during preparation and fluctuations in mass spectrometric response. This note provides a comprehensive protocol for the analysis of caffeine using LC-MS/MS coupled with the IDMS technique.

Experimental Protocols

Materials and Reagents
  • Caffeine (analytical standard)

  • This compound (isotopically labeled internal standard)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Various matrices (e.g., plasma, serum, coffee, beverages)

Preparation of Standard Solutions
  • Caffeine Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of caffeine reference standard in methanol or water to prepare a stock solution.[4][5]

  • This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in methanol in a similar manner.

  • Working Standard Solutions: Serially dilute the caffeine stock solution with an appropriate solvent (e.g., methanol:water 50:50) to prepare a series of calibration standards at different concentrations.[5]

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be added to all samples, calibration standards, and quality controls.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are examples for plasma/serum and beverage samples.

A. Plasma/Serum Samples:

  • Thaw plasma or serum samples at room temperature.

  • To a 100 µL aliquot of plasma/serum, add a specified volume of the this compound internal standard spiking solution.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[6]

B. Beverage Samples (e.g., Coffee, Soda):

  • Degas carbonated beverages by sonication or allowing them to stand.[6]

  • Dilute the beverage sample with ultrapure water to bring the caffeine concentration within the calibration range.[6]

  • Add a specified volume of the this compound internal standard spiking solution to a known volume of the diluted sample.

  • Filter the sample through a 0.45 µm syringe filter prior to LC-MS/MS analysis.[5][6]

LC-MS/MS Analysis

A. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient program should be developed to ensure the separation of caffeine from other matrix components.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

B. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Caffeine: The precursor ion is [M+H]+ at m/z 195. The most common product ion for quantification is at m/z 138.[1][7] Another qualifier ion can be monitored at m/z 110.[1][7]

    • This compound: The precursor ion is [M+H]+ at m/z 204. The corresponding product ion for quantification is at m/z 144.[1][7]

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize typical quantitative data for caffeine analysis using IDMS with this compound.

Table 1: LC-MS/MS Parameters for Caffeine and this compound

ParameterCaffeineThis compound (Internal Standard)
Precursor Ion (Q1)m/z 195m/z 204
Product Ion (Q3)m/z 138m/z 144
Dwell Time (ms)100-200100-200
Collision Energy (eV)Optimized for instrumentOptimized for instrument

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.99[1][4]
Calibration Range1 - 1000 ng/mL (Matrix Dependent)[7]
Intraday Precision (%RSD)< 15%[1][7]
Interday Precision (%RSD)< 15%[1][7]
Accuracy (% Recovery)85 - 115%[4]
Limit of Quantification (LOQ)Low ng/mL range[5]

Experimental Workflow Diagram

IDMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Plasma, Beverage) Spike Spike with This compound IS Sample->Spike Add Internal Standard Prep Sample Preparation (e.g., Protein Precipitation, Dilution, Filtration) Spike->Prep LC LC Separation (C18 Column) Prep->LC Inject Sample MS MS/MS Detection (MRM Mode) LC->MS Eluent Transfer Integration Peak Integration (Caffeine & this compound) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Caffeine Concentration Calibration->Quantification

Caption: Isotope Dilution Mass Spectrometry Workflow for Caffeine Quantification.

Conclusion

The Isotope Dilution Mass Spectrometry protocol using this compound as an internal standard provides a highly reliable and accurate method for the quantification of caffeine in a variety of complex matrices. The detailed steps for sample preparation, LC-MS/MS analysis, and data processing outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. The inherent advantages of IDMS, including the effective mitigation of matrix effects and procedural errors, establish this method as a gold standard for caffeine analysis.

References

Application Notes and Protocols for the Sample Preparation of Biological Samples Containing Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of biological samples for the analysis of Caffeine-d9. This compound is a deuterated analog of caffeine (B1668208), commonly used as an internal standard in quantitative bioanalysis to ensure accuracy and precision. The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of a sample preparation technique is critical for the development of robust and reliable bioanalytical methods. The following table summarizes key quantitative parameters for the analysis of caffeine using this compound as an internal standard, employing different sample preparation strategies. This data is compiled from various studies and is intended to provide a comparative overview.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Biological Matrix Human PlasmaHuman Urine, PlasmaHuman Saliva, Urine, Plasma
Linearity Range 4.1 - 3000 ng/mL[1]Wide range, method-dependent10 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 4.1 ng/mL[1]Method-dependent10 ng/mL
Recovery Not explicitly reported for IS>95% for caffeine88.5% - 92.3% for caffeine[2]
Intra-day Precision (%CV) 0.55% - 6.24%[1]<15%<12.11%
Inter-day Precision (%CV) 1.96% - 9.12%[1]<15%<12.11%
Intra-day Accuracy 97.7% - 109%[1]85% - 115%>90.53%
Inter-day Accuracy 98.1% - 108%[1]85% - 115%>90.53%

Experimental Protocols

The following are detailed protocols for the three key sample preparation techniques.

Protein Precipitation (PPT) Protocol for Human Plasma

This protocol is a rapid and simple method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma sample

  • Precipitation Solution: Methanol (B129727) containing 600 ng/mL this compound and 125 mM formic acid.[1]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of at least 17,900 x g

Procedure:

  • Pipette 30 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]

  • Add 100 µL of the Precipitation Solution to the plasma sample.[1]

  • Vortex the mixture for 5 minutes at a moderate speed to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube for 5 minutes at 17,900 x g to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant is ready for direct injection into the LC-MS/MS system or can be transferred to an autosampler vial.

Liquid-Liquid Extraction (LLE) Protocol for Biological Fluids (Plasma or Urine)

This protocol describes a general procedure for the extraction of caffeine from biological fluids using an organic solvent. This method is effective for cleaning up samples and concentrating the analyte.

Materials:

  • Plasma or urine sample

  • Internal Standard Spiking Solution: this compound in methanol (concentration to be optimized based on the expected analyte concentration).

  • Extraction Solvent: Dichloromethane or a mixture of Chloroform:Isopropanol (4:1, v/v).

  • Aqueous solution (e.g., purified water or buffer)

  • Centrifuge tubes (e.g., 15 mL polypropylene (B1209903) tubes)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution Solution (e.g., mobile phase for LC-MS/MS analysis)

Procedure:

  • Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate volume of the Internal Standard Spiking Solution (this compound).

  • Add 5 mL of the Extraction Solvent to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte into the organic phase.

  • Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the Reconstitution Solution.

  • Vortex briefly to dissolve the residue.

  • The reconstituted sample is ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Saliva or Urine

This protocol utilizes a solid sorbent to selectively retain and elute caffeine, providing a clean extract. This method is highly selective and can be automated.

Materials:

  • Saliva or urine sample

  • Internal Standard Spiking Solution: this compound in methanol.

  • SPE Cartridges (e.g., C18 or a mixed-mode cation exchange).

  • Conditioning Solvent: Methanol.

  • Equilibration Solvent: 0.1 M HCl.[3]

  • Wash Solution 1: 0.1 M HCl.[3]

  • Wash Solution 2: 10% Methanol in water (v/v).[3]

  • Elution Solvent: 5% Ammonia in methanol (v/v).[3]

  • Collection tubes

  • Evaporation system

  • Reconstitution Solution

Procedure:

  • Pre-treat the sample: Dilute 200 µL of saliva or urine with 0.5 mL of 0.1 M HCl.[3]

  • Spike the pre-treated sample with the Internal Standard Spiking Solution (this compound).

  • SPE Cartridge Conditioning: Pass 0.5 mL of Methanol through the SPE cartridge.[3]

  • SPE Cartridge Equilibration: Pass 0.5 mL of 0.1 M HCl through the cartridge.[3]

  • Sample Loading: Load the pre-treated and spiked sample onto the SPE cartridge.

  • Washing Step 1: Wash the cartridge with 0.5 mL of 0.1 M HCl.[3]

  • Washing Step 2: Wash the cartridge with 0.5 mL of 10% Methanol in water.[3]

  • Dry the cartridge under vacuum for 5 minutes.[3]

  • Elution: Elute the analytes with 0.5 mL of the Elution Solvent into a clean collection tube.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the Reconstitution Solution.

  • The reconstituted sample is ready for analysis.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described sample preparation techniques.

PPT_Workflow cluster_sample Sample cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis cluster_waste Waste Sample Biological Sample (e.g., 30 µL Plasma) Add_Solvent Add Precipitation Solution (100 µL Methanol with This compound & Formic Acid) Sample->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (17,900 x g, 5 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Pellet Discard Protein Pellet Centrifuge->Pellet Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Protein Precipitation Workflow

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis cluster_waste Waste Sample Biological Sample (e.g., 1 mL Plasma/Urine) Spike Spike with This compound Sample->Spike Add_Solvent Add Extraction Solvent (e.g., 5 mL Dichloromethane) Spike->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Aqueous Discard Aqueous Layer Centrifuge->Aqueous Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Solid-Phase Extraction cluster_processing Post-Extraction cluster_analysis Analysis cluster_waste Waste Sample_Prep Sample Pre-treatment & Spiking with this compound Load Load Sample Sample_Prep->Load Condition Condition SPE Cartridge (Methanol) Equilibrate Equilibrate SPE Cartridge (0.1 M HCl) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (0.1 M HCl) Load->Wash1 Flowthrough Discard Flowthrough & Wash Solutions Load->Flowthrough Wash2 Wash 2 (10% Methanol) Wash1->Wash2 Wash1->Flowthrough Dry Dry Cartridge Wash2->Dry Wash2->Flowthrough Elute Elute Analytes (5% Ammonia in Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Solid-Phase Extraction Workflow

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects in Bioanalysis with Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in bioanalysis when using Caffeine-d9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalytical LC-MS/MS assays?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components within a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte you intend to measure.[1] These components can include salts, proteins, lipids, metabolites, and anticoagulants.[1][2] A matrix effect is the alteration of your analyte's ionization efficiency due to the presence of these co-eluting matrix components in the ion source of the mass spectrometer.[1][3]

This interference can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and potentially underestimating the analyte's concentration.[1][4]

  • Ion Enhancement: Less common, but occurs when matrix components boost the ionization efficiency, causing an overestimation of the analyte's concentration.[1][3]

These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method, leading to unreliable data in pharmacokinetic, toxicokinetic, and clinical studies.[5][6] Phospholipids (B1166683) are a primary cause of matrix effects in plasma and serum samples.[6][7]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in addressing matrix effects?

A2: A SIL-IS like this compound is considered the gold standard for compensating for matrix effects in LC-MS bioanalysis.[2][8] Because this compound is structurally identical to caffeine, except for the substitution of hydrogen atoms with deuterium, it has nearly identical chemical and physical properties. This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[9]

Q3: What are the key regulatory expectations regarding the evaluation of matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be thoroughly evaluated during bioanalytical method validation to ensure the reliability of the data.[3][10] The expectation is that the method should be free from significant matrix effects. This involves assessing the matrix effect in at least six different lots of the biological matrix to account for inter-subject variability.[1][10] The FDA guidance suggests that the internal standard should track the analyte to compensate for any matrix-induced variability.[9]

Troubleshooting Guides

Problem: My Quality Control (QC) samples are failing to meet accuracy and precision criteria (±15% of nominal).

This is a common indicator of uncompensated matrix effects. Here’s a step-by-step guide to troubleshoot this issue.

Step 1: Verify the Internal Standard Performance

Possible Cause: The internal standard (this compound) is not adequately tracking the analyte.

Troubleshooting Actions:

  • Evaluate the IS-Normalized Matrix Factor (MF): The IS-normalized MF is a key parameter to assess how well the IS compensates for matrix effects. An ideal IS-normalized MF is close to 1.0.[2]

  • Check for Co-elution: Ensure that the chromatographic peaks of the analyte and this compound are perfectly co-eluting. Even a slight separation can lead to differential matrix effects.

  • Investigate IS Response Variability: Examine the peak area of this compound across all samples. High variability may indicate inconsistent matrix effects that the IS is not fully compensating for.

Step 2: Assess the Absolute Matrix Effect

Possible Cause: The matrix effect is too severe for the internal standard to compensate for, or it is concentration-dependent.

Troubleshooting Actions:

  • Perform a Quantitative Matrix Effect Assessment: Use the post-extraction spike method to quantify the degree of ion suppression or enhancement.[7][11] This will help you understand the magnitude of the problem.

  • Evaluate Different Matrix Lots: Assess the matrix effect across multiple sources of the biological matrix to understand the variability.[10]

Step 3: Optimize Sample Preparation and Chromatography

Possible Cause: Insufficient removal of interfering matrix components (e.g., phospholipids).

Troubleshooting Actions:

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): This technique is generally more effective at removing phospholipids than protein precipitation.[12]

    • Liquid-Liquid Extraction (LLE): Optimize extraction solvents to selectively partition your analyte away from interfering matrix components.[7]

  • Modify Chromatographic Conditions:

    • Adjust the gradient profile to better separate the analyte from the regions of significant ion suppression.[12][13]

    • Consider using a different column chemistry that provides better retention and separation from matrix components.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the calculation of the Matrix Factor (MF), IS-Normalized MF, and Recovery.

Materials:

  • Blank biological matrix (at least 6 different lots)

  • Analyte and this compound stock solutions

  • All necessary solvents and reagents for the sample preparation method

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound IS into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. In the final step, spike the resulting clean extract with the analyte and IS at the same low and high concentrations as Set A.[1][9]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the six lots of blank biological matrix before starting the sample preparation procedure. Process these samples as usual.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Results: Use the formulas in Table 1 to determine the Matrix Factor, IS-Normalized Matrix Factor, and Recovery.

Data Presentation

Table 1: Formulas for Matrix Effect and Recovery Calculation

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.[9]
IS-Normalized MF (Matrix Factor of Analyte) / (Matrix Factor of IS)A value close to 1.0 indicates effective compensation by the IS.[2]
Recovery (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike)Measures the efficiency of the extraction process.

Table 2: Example Matrix Effect Data for Caffeine with this compound IS

Matrix LotAnalyte MF (Low QC)Analyte MF (High QC)IS MF (Low QC)IS MF (High QC)IS-Normalized MF (Low QC)IS-Normalized MF (High QC)Recovery (%)
10.850.880.860.890.990.9992.5
20.790.820.800.830.990.9991.8
30.910.930.900.921.011.0193.1
40.820.850.830.860.990.9990.7
50.880.900.890.910.990.9992.2
60.760.790.770.800.990.9989.9
Mean 0.840.860.840.870.990.9991.7
CV (%) 7.16.46.55.70.70.71.3

This is example data and actual results will vary depending on the analyte, matrix, and method.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions QC_Fail QC Samples Fail (Accuracy/Precision) Verify_IS Step 1: Verify IS Performance (IS-Normalized MF) QC_Fail->Verify_IS Start Troubleshooting Assess_ME Step 2: Assess Absolute Matrix Effect (MF) Verify_IS->Assess_ME IS Tracking Poorly Pass Method Passes Validation Verify_IS->Pass IS Tracking Well Optimize Step 3: Optimize Method (Sample Prep & LC) Assess_ME->Optimize High or Variable MF Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Optimize->Improve_Cleanup Modify_LC Modify Chromatography (Gradient, Column) Optimize->Modify_LC Improve_Cleanup->Pass Modify_LC->Pass

Caption: Troubleshooting workflow for addressing matrix effects.

PostExtractionSpike cluster_sets Sample Set Preparation cluster_analysis Analysis & Calculation SetA Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Post-Extraction Spike (Spike into Extracted Blank Matrix) SetB->LCMS SetC Set C: Pre-Extraction Spike (Spike into Blank Matrix Pre-Extraction) SetC->LCMS Calc_MF Calculate Matrix Factor (MF) (Set B / Set A) LCMS->Calc_MF Calc_Rec Calculate Recovery (Set C / Set B) LCMS->Calc_Rec Calc_ISMF Calculate IS-Normalized MF (Analyte MF / IS MF) Calc_MF->Calc_ISMF

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: Optimizing Caffeine-d9 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Caffeine-d9 from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during plasma extraction?

Low recovery of this compound is often attributed to several factors, including suboptimal extraction parameters, analyte degradation, and matrix effects.[1][2][3] Specifically, issues can arise from the choice of extraction solvent, the pH of the sample, or inefficient extraction techniques.[2]

Q2: Which extraction method is most suitable for this compound from plasma?

The choice of extraction method—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—depends on the specific requirements of your assay, such as required cleanliness of the extract, sample throughput, and cost.[4]

  • Protein Precipitation (PPT): A simple and fast method, but may result in a less clean extract, potentially leading to significant matrix effects.[5][6]

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT but is more time-consuming and uses larger volumes of organic solvents.[7]

  • Solid-Phase Extraction (SPE): Generally yields the cleanest extracts and can be automated for high throughput, but is often the most expensive and complex method to develop.[8][9]

Q3: How critical is the internal standard (IS) in this compound analysis?

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in LC-MS/MS bioanalysis.[10] It helps to compensate for variability during sample preparation, chromatography, and detection, including analyte loss and matrix effects.[11]

Q4: Can the stability of this compound in plasma affect recovery?

Yes, the stability of this compound is an important factor. While caffeine (B1668208) is generally stable, prolonged exposure to suboptimal storage conditions or harsh extraction conditions could potentially lead to degradation and lower recovery.[12] One study found that caffeine in human plasma was stable for at least 24 hours at room temperature and for 12 weeks at -20°C.[12]

Troubleshooting Guides

Guide 1: Low Recovery in Protein Precipitation (PPT)

Problem: Consistently low or variable recovery of this compound when using protein precipitation.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Protein Precipitation Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A common starting point is 3:1 (solvent:plasma).[6]Improved pellet formation and clearer supernatant, leading to more consistent recovery.
Analyte Co-precipitation Acidify the precipitation solvent. For example, using methanol (B129727) with 125 mM formic acid can increase the purity of caffeine in the supernatant.[5][7]Reduced co-precipitation of this compound with plasma proteins, thereby increasing its concentration in the supernatant.
Suboptimal Solvent Choice Test different organic solvents. Acetonitrile is often effective at protein removal.[6]Higher protein removal efficiency and potentially reduced matrix effects, leading to improved recovery.
Insufficient Vortexing/Mixing Ensure thorough vortexing for an adequate duration (e.g., 5 minutes) to ensure complete protein denaturation and extraction of the analyte into the supernatant.[5][7]Consistent and maximized extraction of this compound into the solvent.
Guide 2: Issues with Liquid-Liquid Extraction (LLE)

Problem: Poor recovery or emulsion formation during the LLE of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH of Aqueous Phase Adjust the pH of the plasma sample to suppress the ionization of caffeine, thereby increasing its partitioning into the organic solvent.[2] For caffeine, which is a weak base, adjusting the pH to be more basic can improve extraction into an organic solvent.Enhanced partitioning of this compound into the organic phase, leading to higher recovery.
Inappropriate Organic Solvent Select an organic solvent with appropriate polarity. The choice of solvent is a critical parameter in LLE.[13]Improved extraction efficiency and minimized emulsion formation.
Emulsion Formation Centrifuge at a higher speed or for a longer duration. Alternatively, add a small amount of salt (salting out) to the aqueous phase to break the emulsion.Clear separation of the aqueous and organic layers, allowing for complete collection of the organic phase containing this compound.
Insufficient Mixing Ensure adequate but not overly vigorous mixing (e.g., gentle inversion instead of vigorous vortexing) to facilitate partitioning without causing significant emulsion.Maximized analyte transfer to the organic phase without the formation of a stable emulsion.
Guide 3: Suboptimal Performance in Solid-Phase Extraction (SPE)

Problem: Low and inconsistent recovery of this compound using SPE.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Sorbent Selection Choose an SPE sorbent that is compatible with the chemical properties of caffeine. For caffeine, a C18 sorbent is commonly used.[8][9]Optimal retention of this compound on the sorbent and effective removal of interferences.
Suboptimal pH Adjust the pH of the sample to ensure optimal retention on the sorbent.[2]Improved binding of this compound to the SPE sorbent, preventing premature elution during the loading and washing steps.
Inadequate Washing Step Use a weak wash solvent (e.g., 5% methanol in water) to remove interferences without eluting the analyte.[2]A cleaner final extract with minimal loss of this compound.
Inefficient Elution Optimize the elution solvent by increasing its strength or volume to ensure complete elution of this compound from the sorbent.Maximized recovery of the analyte in the final eluate.

Experimental Protocols

Protein Precipitation Protocol

This protocol is adapted from a validated HPLC-ESI-MS/MS method for caffeine analysis in human plasma.[5][7]

  • Sample Preparation: Aliquot 30 µL of human plasma into a microcentrifuge tube.

  • Precipitation: Add 100 µL of a precipitation solution consisting of methanol containing 600 ng/mL this compound and 125 mM formic acid.

  • Vortexing: Vortex the mixture for 5 minutes at 1,175 rpm.

  • Centrifugation: Centrifuge the samples for 5 minutes at 17,900 x g.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or injection vial for analysis.

Data Presentation

Extraction Method Analyte Mean Recovery (%) Reference
Protein PrecipitationCaffeine91[12]
Protein PrecipitationAntipyrine (IS)86[12]
Solid-Phase ExtractionCaffeineExcellent[8]
Solid-Phase ExtractionTheophylline (B1681296)Excellent[8]

Visualizations

G Troubleshooting Workflow for Low this compound Recovery cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Start: Low this compound Recovery check_method Identify Extraction Method (PPT, LLE, or SPE) start->check_method ppt_cause Potential Causes: - Incomplete Precipitation - Analyte Co-precipitation - Suboptimal Solvent check_method->ppt_cause PPT lle_cause Potential Causes: - Incorrect pH - Inappropriate Solvent - Emulsion Formation check_method->lle_cause LLE spe_cause Potential Causes: - Wrong Sorbent - Suboptimal pH - Inefficient Elution check_method->spe_cause SPE ppt_solution Solutions: - Optimize Solvent:Plasma Ratio - Acidify Solvent - Test Different Solvents ppt_cause->ppt_solution end End: Optimized Recovery ppt_solution->end lle_solution Solutions: - Adjust Sample pH - Optimize Organic Solvent - Centrifuge/Add Salt lle_cause->lle_solution lle_solution->end spe_solution Solutions: - Select Appropriate Sorbent (e.g., C18) - Adjust Sample pH - Optimize Elution Solvent spe_cause->spe_solution spe_solution->end

Caption: Troubleshooting workflow for low this compound recovery.

G General Protein Precipitation Workflow start Start: Plasma Sample add_is_solvent Add Precipitation Solvent (with this compound IS) start->add_is_solvent vortex Vortex to Mix and Precipitate Proteins add_is_solvent->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

Caption: General workflow for protein precipitation of plasma samples.

References

Technical Support Center: Managing Ion Suppression/Enhancement for Caffeine-d9 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing ion suppression and enhancement when using Caffeine-d9 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing causes and step-by-step solutions.

Issue 1: High Variability in Caffeine (B1668208) Signal Despite Using this compound Internal Standard

  • Symptoms: Inconsistent peak areas for your target analyte (Caffeine) across replicate injections of the same sample, leading to poor precision and accuracy.

CauseSolution
Suboptimal this compound Concentration The concentration of the internal standard should be optimized. If the this compound concentration is too high, it can cause ion suppression of the analyte.[1] Conversely, if it is too low, its signal may be noisy and unreliable.[1] Prepare a series of standards with a fixed analyte concentration and varying this compound concentrations to determine the optimal ratio.[1]
Chromatographic Separation Issues If the analyte and this compound do not co-elute perfectly, they may experience different degrees of ion suppression.[1][2] Optimize your LC method to ensure symmetrical and overlapping peaks for both compounds. This may involve adjusting the gradient, flow rate, or column chemistry.[1][2]
Differential Matrix Effects Although rare with stable isotope-labeled standards, significant differences in the sample matrix between standards and unknown samples could lead to differential ion suppression.[1][3] If suspected, perform a matrix effect validation study by comparing the analyte/IS response ratio in a neat solution versus a post-extraction spiked matrix sample.[1]

Issue 2: Poor Peak Shape or Splitting for Caffeine and this compound

  • Symptoms: Asymmetrical (fronting or tailing) or split peaks for either the analyte or the internal standard.

CauseSolution
Column Overload Injecting too high a concentration of the analyte or matrix components can lead to poor peak shape. Dilute the sample or reduce the injection volume.[4][5]
Column Degradation The analytical column may be degraded or contaminated. Wash the column according to the manufacturer's instructions or replace it if necessary.
Inappropriate Mobile Phase The mobile phase composition may not be optimal for the analyte or the column. Ensure the mobile phase pH is appropriate for caffeine and that the organic solvent is compatible with the stationary phase.
Sample Solvent Mismatch A significant mismatch between the sample solvent and the initial mobile phase can cause peak distortion. Reconstitute the sample in a solvent that is as close as possible to the initial mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results with this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as caffeine, is reduced by the presence of co-eluting matrix components.[4][6][7] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[8][9] this compound is used as an internal standard to compensate for these effects, as it is chemically identical to caffeine and should be affected by ion suppression in the same way.[6]

Q2: How can I detect the presence of ion suppression in my assay?

A2: There are several methods to detect ion suppression. A common approach is to compare the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a neat mobile phase.[6] A lower signal in the matrix sample indicates ion suppression.[6] Another method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression occurs.[7][9][10]

Q3: Can this compound itself cause ion suppression?

A3: Yes, at high concentrations, even the internal standard can contribute to ion suppression.[1][6] It is crucial to optimize the concentration of this compound to a level that provides a stable signal without suppressing the ionization of the endogenous caffeine.

Q4: What are the primary sources of ion suppression in biological matrices?

A4: Common sources of ion suppression in biological matrices like plasma and urine include salts, phospholipids, proteins, and other endogenous compounds.[3] These substances can compete with the analyte for ionization, alter the droplet surface tension, or co-precipitate with the analyte, all of which hinder the formation of gas-phase ions.[4][6]

Q5: Besides using an internal standard, what other strategies can I employ to minimize ion suppression?

A5: Several strategies can be used in conjunction with an internal standard:

  • Improve Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective at removing interfering matrix components.[2][3]

  • Optimize Chromatography: Modifying the LC gradient, changing the column chemistry, or adjusting the flow rate can help separate caffeine from matrix interferences.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4][5][9]

  • Change Ionization Source: In some cases, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[4][8]

Data Presentation

Table 1: Impact of this compound Internal Standard on Quantification in the Presence of Ion Suppression

This table demonstrates how a stable isotope-labeled internal standard can correct for variability in ion suppression between different sample matrices.

Sample IDCaffeine Peak AreaThis compound Peak AreaCaffeine/Caffeine-d9 Ratio
Neat Standard1,250,0001,300,0000.96
Plasma Lot A812,500845,0000.96
Plasma Lot B437,500455,0000.96

Interpretation: In Plasma Lot A, both the analyte and internal standard signals are suppressed by approximately 35% compared to the neat standard. In Plasma Lot B, a more significant ion suppression of about 65% is observed. Despite the substantial differences in absolute peak areas due to varying matrix effects, the ratio of Caffeine to this compound remains constant. This illustrates the effectiveness of the stable isotope-labeled internal standard in correcting for ion suppression and enabling accurate quantification.[1]

Experimental Protocols

Protocol 1: Quantification of Caffeine in Human Plasma using this compound by LC-MS/MS

This protocol outlines a typical workflow for the analysis of caffeine in plasma. Specific parameters should be optimized for your instrumentation and application.

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Caffeine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.[11]

    • From these stocks, prepare a series of working standard solutions for the calibration curve and a working internal standard solution (e.g., 100 ng/mL) by diluting with 50% methanol.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[11]

    • Add 150 µL of the working internal standard solution (this compound in acetonitrile (B52724) or methanol) to each tube.[11]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate caffeine from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Caffeine: 195.1 -> 138.1[12]

      • This compound: 204.1 -> 142.1

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

  • System Setup:

    • Set up the LC-MS system with the analytical column and mobile phase conditions used for the caffeine assay.

    • Use a T-fitting to connect the outlet of the LC column to both a syringe pump and the mass spectrometer inlet.[10]

    • Prepare a solution of Caffeine at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Procedure:

    • Begin acquiring data on the mass spectrometer, monitoring the MRM transition for Caffeine.

    • Start the syringe pump to continuously infuse the Caffeine solution into the mobile phase stream post-column at a low flow rate (e.g., 10 µL/min).[10] A stable baseline signal should be observed.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the Caffeine signal for any deviations from the stable baseline. A dip in the signal indicates a region of ion suppression, while a rise indicates ion enhancement.

Visualizations

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography ESI Electrospray Ionization (ESI+) Chromatography->ESI Detection MS/MS Detection (MRM) ESI->Detection Integration Peak Integration Detection->Integration Ratio Calculate Caffeine/Caffeine-d9 Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for caffeine quantification.

Start High Signal Variability or Inaccurate Results Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Optimize_LC Optimize LC Method (Gradient, Column, Flow Rate) Check_Coelution->Optimize_LC Poor Overlap Check_IS_Conc Optimize IS Concentration Check_Coelution->Check_IS_Conc Good Overlap Optimize_LC->Check_Coelution Matrix_Effect_Study Conduct Matrix Effect Study Check_IS_Conc->Matrix_Effect_Study Improve_Sample_Prep Improve Sample Prep (SPE, LLE) Matrix_Effect_Study->Improve_Sample_Prep Significant Matrix Effect Dilute_Sample Dilute Sample Matrix_Effect_Study->Dilute_Sample Still Variable Resolved Problem Resolved Matrix_Effect_Study->Resolved No Significant Matrix Effect Improve_Sample_Prep->Resolved Dilute_Sample->Resolved

Caption: Troubleshooting workflow for high signal variability.

References

How to avoid isotopic exchange of deuterium in Caffeine-d9.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper use and handling of Caffeine-d9 to maintain its isotopic integrity. Below you will find troubleshooting guides and frequently asked questions to help you avoid isotopic exchange of deuterium (B1214612) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (H/D) isotopic exchange and why is it a concern for this compound?

Deuterium-hydrogen isotopic exchange is a chemical reaction where a deuterium atom on a molecule, such as this compound, is replaced by a hydrogen atom from its environment (e.g., from solvents or moisture). In this compound, the nine deuterium atoms are located on the three methyl groups. While these are generally stable, isotopic exchange can still occur under certain conditions. This is a significant concern as it compromises the isotopic purity of the standard, leading to inaccuracies in quantitative analyses, particularly in mass spectrometry-based assays where this compound is used as an internal standard.

Q2: Which experimental conditions are most likely to cause deuterium exchange in this compound?

The primary factors that can induce deuterium exchange are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the H/D exchange.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogen atoms and can be a source of protons for back-exchange.

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to:

  • Store as a solid: When not in use, store this compound as a dry powder at -20°C or below.

  • Protect from moisture: Use a desiccator for storage to minimize exposure to atmospheric moisture.

  • Use aprotic solvents for solutions: If a stock solution is required, dissolve this compound in a high-purity aprotic solvent such as acetonitrile, ethyl acetate, or dichloromethane.

  • Store solutions properly: Stock solutions should be stored in tightly sealed vials, protected from light, at low temperatures (e.g., -20°C).

Q4: What solvents should I use for my experiments with this compound?

The choice of solvent is critical to prevent isotopic exchange.

  • Recommended: Aprotic solvents like acetonitrile, ethyl acetate, dichloromethane, and tetrahydrofuran (B95107) (THF) are ideal.

  • Use with caution: If a protic solvent is necessary for your experimental design, it is best to use its deuterated form (e.g., methanol-d4 (B120146) instead of methanol, D₂O instead of H₂O). If non-deuterated protic solvents must be used, exposure time should be minimized, and experiments should be conducted at low temperatures.

  • Avoid: Prolonged exposure to or heating in non-deuterated protic solvents, especially under acidic or basic conditions.

Troubleshooting Guides

Issue 1: My mass spectrometry results show a lower m/z value than expected for this compound.

This may indicate a loss of one or more deuterium atoms.

  • Potential Cause 1: Use of protic solvents in sample preparation or LC mobile phase.

    • Solution: If possible, switch to aprotic solvents. If protic solvents are required for chromatography, minimize the time the sample is in the mobile phase before analysis and keep the system at a low temperature. The use of formic acid in the mobile phase for LC-MS applications is common and generally does not cause significant back-exchange on methyl groups under typical analytical timescales.[1]

  • Potential Cause 2: Extreme pH during sample extraction or analysis.

    • Solution: Ensure that the pH of all solutions is kept as close to neutral as possible. If acidic or basic conditions are unavoidable, perform the steps at low temperatures and as quickly as possible.

  • Potential Cause 3: Improper storage of this compound stock solutions.

    • Solution: Prepare fresh stock solutions in a suitable aprotic solvent and store them at -20°C or below. Avoid repeated freeze-thaw cycles.

Issue 2: My ¹H NMR spectrum of this compound shows unexpected proton signals in the methyl region.

This is a direct indication of H/D exchange.

  • Potential Cause 1: Contaminated NMR solvent.

    • Solution: Use fresh, high-purity deuterated solvents, preferably from sealed ampules. Deuterated solvents are hygroscopic and can absorb atmospheric moisture, which is a source of protons.

  • Potential Cause 2: "Wet" NMR tube or glassware.

    • Solution: Ensure all glassware, including the NMR tube, is thoroughly dried before use. Rinsing the NMR tube with the deuterated solvent prior to preparing the sample can help to exchange any residual moisture on the glass surface.[2]

Quantitative Data Summary

ConditionSolventTemperatureExpected Stability of this compound
Neutral pH (6-8) Aprotic (e.g., Acetonitrile)Ambient (20-25°C)High
Protic (e.g., Methanol, Water)Low (0-4°C)Moderate to High
Protic (e.g., Methanol, Water)Ambient (20-25°C)Moderate (Risk increases with time)
Protic (e.g., Methanol, Water)Elevated (>40°C)Low (Significant exchange likely)
Acidic pH (<4) Protic (e.g., Methanol, Water)Ambient (20-25°C)Low to Moderate
Basic pH (>10) Protic (e.g., Methanol, Water)Ambient (20-25°C)Low to Moderate

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the isotopic distribution of this compound and quantify its isotopic purity.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a high-purity aprotic solvent such as acetonitrile.

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues.

    • Data Acquisition: Infuse the sample directly or inject it into an LC system with an aprotic mobile phase. Acquire the full scan mass spectrum in the positive ion mode, focusing on the m/z range of the protonated molecule [M+H]⁺ (around m/z 204).

    • Data Analysis:

      • Identify the monoisotopic peak of the fully deuterated species (d9).

      • Identify and integrate the peaks of the lower deuterated species (d8, d7, etc.) and the unlabeled caffeine (B1668208) (d0).

      • Calculate the isotopic purity as the percentage of the d9 peak area relative to the sum of all related peak areas (d0 to d9).[3][4]

Protocol 2: Monitoring H/D Exchange in this compound by ¹H NMR Spectroscopy

  • Objective: To detect and monitor the potential for H/D exchange under specific experimental conditions.

  • Methodology:

    • Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent system you intend to test (e.g., D₂O with a specific pD, or a mixture of a deuterated organic solvent and a protic solvent).

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Acquire a ¹H NMR spectrum immediately after sample preparation (t=0). Then, acquire subsequent spectra at regular time intervals (e.g., 1, 6, 24 hours) while maintaining the sample at a constant temperature.

    • Data Analysis:

      • In the initial spectrum, there should be minimal or no signals in the methyl proton region (around 3.4, 3.6, and 4.0 ppm for caffeine).

      • Monitor for the appearance and integration of new signals in this region over time. The increase in the integral of these proton signals relative to an internal standard indicates the extent of H/D exchange.[2]

Visualizations

Experimental_Workflow_HRMS Workflow for Assessing Isotopic Purity by HRMS cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep Prepare 1 µg/mL this compound in Acetonitrile analysis Direct Infusion or LC Injection prep->analysis acquisition Acquire Full Scan MS (Positive Ion Mode) analysis->acquisition identify Identify and Integrate Isotopologue Peaks (d0-d9) acquisition->identify calculate Calculate Isotopic Purity: % Purity = (d9 Area / Σ Areas) * 100 identify->calculate

Caption: Workflow for Assessing Isotopic Purity by HRMS.

Troubleshooting_HD_Exchange Troubleshooting H/D Exchange in this compound start Inaccurate Quantitative Results or Unexpected MS/NMR Signals check_solvent Are protic solvents (H₂O, MeOH) used in sample prep or mobile phase? start->check_solvent action_solvent Action: - Switch to aprotic or deuterated solvents. - Minimize exposure time. - Lower the temperature. check_solvent->action_solvent Yes check_ph Is the pH of the solutions strongly acidic (<4) or basic (>10)? check_solvent->check_ph No yes_solvent Yes no_solvent No action_solvent->check_ph action_ph Action: - Adjust pH to be near neutral (6-8). - Perform steps at low temperature. check_ph->action_ph Yes check_temp Are samples exposed to elevated temperatures (>40°C)? check_ph->check_temp No yes_ph Yes no_ph No action_ph->check_temp action_temp Action: - Conduct experiments at ambient or sub-ambient temperatures. check_temp->action_temp Yes check_storage Review storage conditions of This compound stock solution check_temp->check_storage No yes_temp Yes no_temp No action_temp->check_storage

Caption: Troubleshooting H/D Exchange in this compound.

References

Technical Support Center: Troubleshooting Calibration Curve Linearity with Caffeine-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address calibration curve linearity issues when using Caffeine-d9 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves when using a deuterated internal standard like this compound?

A1: Non-linear calibration curves in LC-MS/MS analysis, even with a stable isotope-labeled (SIL) internal standard like this compound, can arise from several factors. The most prevalent causes include:

  • Detector Saturation: The most frequent cause of non-linearity at high concentrations, where the ion signal intensity surpasses the detector's linear response range.[1][2]

  • Ion Source Saturation/Ion Suppression: At high analyte concentrations, competition for ionization in the ESI source can lead to a non-proportional response.[1][3][4] While this compound is designed to compensate for this, extreme matrix effects or very high analyte concentrations can still lead to differential responses.

  • Isotopic Crosstalk: Interference between the mass signals of the analyte (caffeine) and the internal standard (this compound). This can occur if the analyte's naturally occurring isotopes contribute to the internal standard's signal, or if the this compound standard is contaminated with unlabeled caffeine (B1668208).[5]

  • Formation of Adducts or Multimers: At high concentrations, analytes can form dimers or other multimers, which can affect the ionization process and lead to a non-linear response.[3][6]

  • Inappropriate Internal Standard Concentration: An excessively high concentration of this compound can suppress the analyte's signal, while a concentration that is too low may result in a poor signal-to-noise ratio and inaccurate integration.[7]

  • Differential Matrix Effects: Although this compound is chemically similar to caffeine, slight differences in chromatographic retention time (isotopic effect) can cause them to elute in regions with varying degrees of ion suppression from the sample matrix.[5][8]

Q2: How can I determine if detector saturation is the cause of my non-linearity?

A2: Detector saturation typically results in a flattening of the calibration curve at higher concentrations. A key indicator is observing peak "clipping" or a warning from the instrument software, where the top of the chromatographic peak appears flat.[2] To confirm, you can perform a dilution experiment:

  • Prepare a high-concentration standard that falls in the non-linear portion of your curve.

  • Create a series of dilutions of this standard (e.g., 1:2, 1:5, 1:10).

  • Inject these dilutions. If the peak area response is not proportional to the dilution factor, detector saturation is highly likely.[5]

Q3: What is isotopic crosstalk and how can I test for it?

A3: Isotopic crosstalk occurs when the mass spectrometer detects signal from the analyte at the mass of the internal standard, or vice versa.[5] This can be due to the natural isotopic abundance of elements in the analyte or contamination of the internal standard with the unlabeled analyte. To test for this:

  • Prepare a sample containing only the highest concentration of your caffeine standard (without this compound). Analyze it and monitor the mass transition for this compound. The signal should be negligible.

  • Prepare a sample containing only the working concentration of your this compound standard. Analyze it and monitor the mass transition for caffeine. The response should be less than 5% of the caffeine response at the Lower Limit of Quantification (LLOQ).[5] A higher response indicates significant contamination.

Q4: My calibration curve is still non-linear. Should I use a non-linear regression model?

A4: If you have investigated and cannot mitigate the sources of non-linearity, using a non-linear regression model is a viable option.[3][4] Quadratic regression with a weighting factor (commonly 1/x or 1/x²) is often used to account for heteroscedasticity (unequal variance across the concentration range) and improve accuracy.[1][3][4] However, it is crucial to validate the chosen regression model thoroughly to ensure it accurately describes the data and provides reliable quantification.

Troubleshooting Guides

Guide 1: Investigating Poor Linearity at High Concentrations

This guide provides a systematic workflow to diagnose and resolve non-linearity that appears as a plateau or flattening of the curve at higher concentration levels.

Troubleshooting Workflow for High-Concentration Non-Linearity

A Observe Non-Linearity at High Concentrations B Perform Dilution Experiment on High Concentration Standard A->B C Is Response Proportional to Dilution? B->C D Detector or Ion Source Saturation Likely C->D No G Investigate Other Causes: Analyte Multimer Formation C->G Yes E Reduce Injection Volume or Dilute Samples/Standards D->E F Adjust MS Parameters (e.g., use less sensitive transition) D->F I Problem Resolved E->I F->I H Review Literature for Caffeine Multimerization G->H

Caption: Troubleshooting workflow for high-concentration non-linearity.

Experimental Protocol: Dilution Experiment for Saturation

  • Prepare High Standard: Prepare a caffeine standard at a concentration known to be in the non-linear (flattened) part of the calibration curve.

  • Serial Dilution: Create a dilution series from this standard using the same solvent as your mobile phase or a blank matrix. For example, prepare 1:2, 1:5, and 1:10 dilutions.

  • Analysis: Inject the undiluted standard and each dilution onto the LC-MS/MS system using your established method.

  • Data Evaluation: Calculate the theoretical peak area for each dilution based on the dilution factor. Compare the observed peak area to the theoretical peak area. A significant negative deviation in the observed area for less diluted samples suggests saturation.

Quantitative Data Summary: Expected vs. Observed Response

Dilution FactorTheoretical Response (Relative)Observed Response (Relative) - Saturation
1 (Undiluted)100%60%
1:250%45%
1:520%20%
1:1010%10%

Data is hypothetical and for illustrative purposes.

Guide 2: Addressing Inconsistent Response and Poor Correlation (R²)

This guide addresses issues where the entire calibration curve shows poor linearity, evidenced by a low correlation coefficient (e.g., R² < 0.99) and high scatter in the data points.

Troubleshooting Workflow for Poor Correlation (R²)

A Poor Correlation (R²) and Scattered Data Points B Check for Isotopic Crosstalk and IS Contamination A->B C Significant Crosstalk or Contamination? B->C D Source New Internal Standard or Use Different Mass Transitions C->D Yes E Check Analyte and IS Peak Co-elution C->E No J Problem Resolved D->J F Do Peaks Co-elute Perfectly? E->F G Differential Matrix Effects Likely. Optimize Chromatography. F->G No H Optimize Internal Standard Concentration F->H Yes G->J I Consider Matrix Effects. Improve Sample Cleanup. H->I I->J

Caption: Troubleshooting workflow for poor calibration curve correlation.

Experimental Protocol: Evaluation of Matrix Effects

This protocol helps quantify the extent of ion suppression or enhancement for both caffeine and this compound.

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike caffeine and this compound into the final mobile phase composition at a known concentration (e.g., mid-QC level).

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your sample preparation method. Spike the final extract with caffeine and this compound at the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike a blank matrix sample with caffeine and this compound before the extraction process.

  • Analysis: Analyze multiple replicates (n=3-5) of each set.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • Overall Process Efficiency (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100

Quantitative Data Summary: Example Matrix Effect Evaluation

AnalytePeak Area (Set 1 - Neat)Peak Area (Set 2 - Post-Spike)Matrix Effect (%)
Caffeine500,000350,00070% (Suppression)
This compound520,000364,00070% (Suppression)

Data is hypothetical. In this ideal case, both analyte and IS are equally suppressed, and the ratio remains constant, indicating the IS is compensating effectively. If the matrix effect percentages are significantly different, it points to differential matrix effects.[7][8]

References

Improving the sensitivity and limit of detection for Caffeine-d9.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Caffeine-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the sensitivity and limit of detection for this compound in your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of caffeine (B1668208). It is an ideal internal standard (IS) for the quantification of caffeine because it has nearly identical chemical and physical properties to the analyte.[1] This means it co-elutes with caffeine and experiences similar effects during sample preparation and ionization, allowing it to compensate for variations in sample extraction, matrix effects, and instrument response.[1][2] The use of a deuterated standard like this compound can significantly reduce analytical errors.[2]

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

The most commonly used precursor-to-product ion transition for this compound in positive ion mode mass spectrometry is m/z 204.2 → 144.0.[3][4] This transition is specific and allows for sensitive detection in complex matrices.

Q3: What are the primary factors that can limit the sensitivity for this compound?

Several factors can negatively impact the sensitivity and limit of detection (LOD):

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[5]

  • Suboptimal Sample Preparation: Inefficient extraction or insufficient cleanup of the sample can lead to low recovery and high background noise.[6][7]

  • Poor Ionization Efficiency: Non-optimized mass spectrometry source parameters or mobile phase composition can result in a weak signal.[6][8]

  • System Contamination: Contaminants in the LC-MS system can create high background noise, masking the analyte signal.

Q4: How should I prepare stock solutions of this compound?

Stock solutions of this compound can be prepared by dissolving the standard in methanol (B129727) to a concentration of, for example, 2 mg/mL.[3] This stock solution can then be further diluted with methanol or a mixture of methanol and water to create working solutions at the desired concentration for spiking into samples.[3][9]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Signal Intensity or High Limit of Detection (LOD)

A weak signal for this compound directly impacts the ability to detect and accurately quantify low levels of caffeine. The following steps can help enhance the signal-to-noise ratio.[6]

➡️ Solution A: Optimize Sample Preparation

Proper sample preparation is crucial for reducing matrix effects and concentrating the analyte.[6] The choice of technique depends on the sample matrix and required level of cleanliness.

Experimental Protocol: Protein Precipitation (PPT) for Plasma Samples

This protocol is a fast and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[2]

  • Aliquoting: Pipette 30 µL of human plasma into a microcentrifuge tube.

  • Spiking: Add the this compound internal standard solution.

  • Precipitation: Add 100 µL of a precipitation solution (methanol containing 125 mM formic acid). The acidic methanol effectively precipitates proteins.[2][3]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean vial for injection into the LC-MS/MS system.

Data Presentation: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent or acid.Fast, simple, and requires minimal solvent.Less clean extract, potential for significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Cleaner extract than PPT, can concentrate the analyte.More time-consuming and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides the cleanest extracts, high analyte concentration.Most complex and time-consuming method, requires method development.

Visualization: General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Collection Spike Spike with this compound IS Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: A general workflow for sample analysis.

➡️ Solution B: Optimize LC-MS/MS Parameters

Fine-tuning the instrument parameters is essential for maximizing sensitivity.

  • Mobile Phase Optimization: The use of high-purity, LC-MS grade solvents is mandatory to reduce background noise. Adding a small amount of an acid, like formic acid (e.g., 0.1% to 5 mM), to the mobile phase can improve peak shape and enhance ionization efficiency in positive ion mode.[3]

  • Chromatography: Transitioning to columns with smaller inner diameters (e.g., nano-LC or micro-LC) can increase analyte concentration and improve sensitivity.[6]

  • Mass Spectrometer Tuning: The instrument's source and compound-specific parameters should be optimized by infusing a standard solution of this compound.[8]

Data Presentation: Typical Optimized MS Parameters for this compound

ParameterTypical ValuePurpose
Ionization Mode Positive ESIThis compound readily forms positive ions.[3]
MRM Transition 204.2 → 144.0Provides specificity and sensitivity for quantification.[4]
IonSpray Voltage ~5500 VOptimizes the formation of gas-phase ions.[3]
Source Temperature ~550 °CAids in the desolvation of droplets.[3]
Collision Energy (CE) ~29-31 VOptimizes the fragmentation of the precursor ion.[3][9]
Declustering Potential (DP) ~26 VPrevents ion clusters from entering the mass analyzer.[3]

Visualization: Troubleshooting Low Signal Intensity

Start Low this compound Signal? CheckSamplePrep Review Sample Prep Protocol Start->CheckSamplePrep CheckMS Review MS Parameters CheckSamplePrep->CheckMS Prep OK OptimizePrep Implement Stronger Cleanup (SPE) CheckSamplePrep->OptimizePrep Prep Not Optimized OptimizeMS Infuse Standard & Re-tune Source/Compound Parameters CheckMS->OptimizeMS Parameters Not Optimized SignalOK Signal Improved OptimizePrep->SignalOK OptimizeMS->SignalOK

Caption: A troubleshooting guide for low signal intensity.
Issue 2: Inconsistent Results and Poor Reproducibility

Variability in results across a batch is often caused by differential matrix effects.

➡️ Solution: Evaluate and Mitigate Matrix Effects

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte and internal standard.[5] While a SIL-IS like this compound compensates for a large portion of this effect, severe ion suppression or enhancement can still compromise data quality.

  • Quantify the Matrix Effect: Prepare two sets of samples. In the first set, spike this compound into a clean solvent. In the second, spike it into a blank matrix extract that has undergone the full sample preparation procedure. A significant difference in the peak area between the two sets indicates the presence of matrix effects.

  • Improve Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte from interfering matrix components.

  • Enhance Sample Cleanup: If matrix effects are severe, a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), may be necessary to remove the interfering compounds.[6]

Visualization: Understanding Matrix Effects

cluster_ideal Ideal Response (In Solvent) cluster_matrix Response in Matrix Analyte1 This compound Signal Suppression Ion Suppression (Lower Signal) Analyte1->Suppression Matrix Interference Enhancement Ion Enhancement (Higher Signal) Analyte1->Enhancement Matrix Interference

References

Technical Support Center: Resolving Co-eluting Interferences with Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences when using Caffeine-d9 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences with this compound?

A1: The most common co-eluting interferences for this compound are its unlabeled analogue, caffeine (B1668208), and caffeine's major metabolites, which can be isobaric or near-isobaric. These include:

  • Paraxanthine

  • Theobromine

  • Theophylline [1][2][3]

Additionally, endogenous matrix components, such as phospholipids (B1166683), can co-elute and cause ion suppression or enhancement, which interferes with accurate quantification.[4][5]

Q2: Why is it critical to resolve co-eluting interferences?

A2: Co-eluting interferences can significantly impact the accuracy and precision of your analytical method.[6] These interferences can lead to:

  • Inaccurate Quantification: Overestimation or underestimation of the analyte concentration due to overlapping peaks or matrix effects.

  • Poor Precision: Variability in the interference across different samples can lead to inconsistent results.

  • Reduced Sensitivity: Ion suppression from co-eluting matrix components can decrease the signal intensity of the analyte and internal standard, raising the limit of quantification.[4][5]

Q3: What is the role of this compound as an internal standard?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS) for caffeine. Ideally, an SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[2][6] However, significant interference can still occur, necessitating careful method development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor peak shape or resolution between this compound and potential interferents.

Possible Cause: Sub-optimal chromatographic conditions.

Solution:

  • Optimize Mobile Phase:

    • Gradient Elution: Employ a gradient elution program to improve separation. A common starting point is a gradient of water and methanol (B129727) or acetonitrile (B52724), both containing a small percentage of formic acid (e.g., 0.1% to 25 mM) to improve peak shape and ionization efficiency.[2][7][8]

    • Methanol Concentration: Adjusting the methanol concentration can significantly impact resolution. Decreasing the methanol concentration can improve the separation of caffeine and its metabolites.[9][10]

  • Adjust Flow Rate: A lower flow rate (e.g., 0.5 mL/min) can enhance separation, though it may increase run time.[9][10]

  • Column Selection: Utilize a column with a smaller particle size (e.g., 3.5 µm) to achieve better separation efficiency.[2][7] C18 columns are commonly used for caffeine analysis.[7][9]

  • Column Temperature: Increasing the column temperature (e.g., to 35°C) can reduce viscosity and improve mass transfer, leading to better separation.[2][7][8]

Issue 2: Inconsistent or inaccurate quantification despite using this compound.

Possible Cause: Matrix effects (ion suppression or enhancement) are not being adequately compensated for by the internal standard.

Solution:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): A simple and rapid method. Use cold acetonitrile or methanol, often with the addition of formic acid to improve the purity of the supernatant.[2][7]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition the analyte and internal standard away from interfering matrix components.[4]

    • Solid-Phase Extraction (SPE): Can provide a cleaner extract compared to PPT or LLE, effectively removing phospholipids and other interferences.[4][11]

  • Evaluate Matrix Effects:

    • Conduct post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram.

    • Analyze samples from multiple sources (e.g., different lots of plasma) to assess the variability of the matrix effect.[4]

  • Dilute the Sample: If sensitivity allows, diluting the sample can mitigate matrix effects.[4]

Issue 3: Suspected isobaric interference that is not resolved by chromatography.

Possible Cause: A compound with the same nominal mass as this compound or its fragments is present in the sample.

Solution:

  • Optimize MS/MS Parameters:

    • Select Specific Transitions: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and this compound. Ensure the selected transitions are unique and not shared with potential interferents.[3][12]

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.[13]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Caffeine and this compound Analysis

ParameterValueReference
LC Column Waters Symmetry C18 (4.6 x 75 mm, 3.5 µm)[2][7]
Mobile Phase A Water with 25 mM Formic Acid[7][8]
Mobile Phase B Methanol with 25 mM Formic Acid[7][8]
Flow Rate 700 µL/min (with 1:1 split)[2][7][8]
Column Temperature 35°C[2][7][8]
Injection Volume 10 µL[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2][7]
Caffeine MRM Transition 195 → 138[3][12]
This compound MRM Transition 204 → 144[12]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • Aliquoting: Transfer 30 µL of the plasma sample into a microcentrifuge tube.[2]

  • Internal Standard Spiking: Add 100 µL of a methanol solution containing this compound (at a known concentration, e.g., 600 ng/mL) and 125 mM formic acid.[2]

  • Precipitation: Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples for 5 minutes at approximately 18,000 x g.[2]

  • Injection: Transfer the supernatant to an autosampler vial and inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[2]

Protocol 2: General LC Gradient Program

This is an example gradient and should be optimized for your specific application and column.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.00 - 0.10955
0.11 - 2.506040
2.51 - 6.00955

Reference: Based on the gradient described in[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound Sample->Spike PPT Protein Precipitation (Methanol + Formic Acid) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Chromatographic Separation (C18 Column, Gradient Elution) Supernatant->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical experimental workflow for the analysis of caffeine using this compound internal standard.

Troubleshooting_Logic Start Inaccurate or Imprecise Results Check_Chroma Check Chromatography: Poor Peak Shape or Resolution? Start->Check_Chroma Check_Matrix Suspect Matrix Effects? Check_Chroma->Check_Matrix No Sol_Chroma Optimize LC Method: - Mobile Phase Gradient - Flow Rate - Column Chemistry Check_Chroma->Sol_Chroma Yes Check_Isobaric Suspect Isobaric Interference? Check_Matrix->Check_Isobaric No Sol_Matrix Improve Sample Cleanup: - LLE or SPE - Dilute Sample - Evaluate Matrix Lots Check_Matrix->Sol_Matrix Yes Sol_Isobaric Optimize MS Method: - Select Specific MRM Transitions - Use High-Resolution MS Check_Isobaric->Sol_Isobaric Yes

Caption: A troubleshooting decision tree for resolving interferences in this compound analysis.

References

Technical Support Center: Ensuring the Long-Term Stability of Caffeine-d9 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity and stability of Caffeine-d9 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly closed container in a dry environment. While some suppliers suggest room temperature storage, refrigeration at 2-8°C is also a common recommendation for long-term preservation.[1][2][3]

Q2: How should I store my this compound stock solution?

The optimal storage conditions for a this compound stock solution depend on the solvent and the intended duration of storage. For aqueous solutions, storage at 2-8°C or -20°C is recommended to minimize microbial growth and degradation.[4] A caffeine (B1668208) solution in methanol (B129727) has been shown to be stable for up to 48 months with less than 1% decomposition when stored at 2-8°C and protected from light.[5]

Q3: What solvents are suitable for preparing this compound stock solutions?

This compound can be dissolved in various solvents depending on the requirements of your experiment. Common choices include:

  • Methanol[5]

  • Water (solubility can be increased with gentle heating)[6][7][8]

  • Dimethylformamide (DMF)[7]

Q4: How long can I expect my this compound stock solution to be stable?

With proper storage, this compound stock solutions are generally very stable. A stock solution of caffeine in methanol stored at 2-8°C in a light-protected, airtight container showed less than 1% decomposition after 48 months.[5] An aqueous solution of citrated caffeine was found to be stable for up to 342 days when stored at either 4°C or 22°C, protected from light.[9] It is recommended to re-analyze the chemical purity of the compound after three years.[2]

Q5: What are the signs of degradation in my this compound stock solution?

Visual inspection can sometimes reveal signs of degradation, such as:

  • Color change: The solution should be clear and colorless.

  • Precipitation: The formation of solid material may indicate insolubility or degradation.

  • Cloudiness: This could suggest microbial contamination, especially in aqueous solutions not stored under sterile conditions.

For a definitive assessment of stability, analytical methods such as HPLC or LC-MS/MS are necessary to check for the appearance of degradation products and to confirm the concentration of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in my stock solution upon storage in the refrigerator/freezer. The solubility of this compound may be lower at colder temperatures.Before use, allow the solution to warm to room temperature and vortex or sonicate to redissolve the precipitate. If it does not redissolve, consider preparing a fresh stock solution at a slightly lower concentration.
I observe a change in the color of my stock solution. This may indicate chemical degradation or contamination.Do not use the solution. Prepare a fresh stock solution from solid this compound. To investigate the cause, you can analyze the discolored solution using HPLC or LC-MS/MS to identify any impurities.
My experimental results are inconsistent, and I suspect my stock solution is the problem. The concentration of your stock solution may have changed due to solvent evaporation or degradation.Verify the concentration of your stock solution using a calibrated analytical method like HPLC-UV or LC-MS/MS. Ensure that the container is always tightly sealed to prevent solvent evaporation.
I see microbial growth in my aqueous stock solution. The solution was not prepared or stored under sterile conditions.For long-term storage of aqueous solutions, it is recommended to filter-sterilize the solution (e.g., using a 0.22 µm filter) into a sterile container. Store at 2-8°C or in aliquots at -20°C.

Quantitative Data on Storage and Stability

Compound Solvent Storage Temperature Duration Stability Reference
CaffeineMethanol2–8 °C48 months< 1% decomposition[5]
Citrated CaffeineSterile Water4 °C342 daysRemained stable[9]
Citrated Caffeine22 °C342 daysRemained stable[9]
This compound (solid)Room Temperature3 yearsShould be re-analyzed for chemical purity before use[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

Materials:

  • This compound (solid)

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Pipettes

  • Vortex mixer

  • Amber glass vial with a screw cap for storage

Procedure:

  • Accurately weigh 10 mg of this compound solid using an analytical balance.

  • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of HPLC-grade methanol to the volumetric flask.

  • Gently swirl the flask or use a vortex mixer until the this compound is completely dissolved.

  • Once dissolved, add methanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass vial for storage.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Assessment of this compound Stock Solution Stability using HPLC-UV

Objective: To determine the concentration and purity of a this compound stock solution over time.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase (e.g., a mixture of water and methanol or acetonitrile)

  • This compound reference standard

  • Autosampler vials

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of known concentrations from a freshly prepared this compound reference standard stock solution. The concentration range should bracket the expected concentration of your stored stock solution.

  • Sample Preparation:

    • Dilute an aliquot of your stored this compound stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Set up the HPLC method. An example of starting conditions could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: 30:70 (v/v) Methanol:Water

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • UV Detection Wavelength: 273 nm

      • Column Temperature: 25°C

    • Inject the calibration standards, followed by your diluted stock solution sample. It is good practice to run a blank (mobile phase) between injections.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound peak versus the concentration of the calibration standards.

    • Determine the concentration of your stored stock solution by interpolating its peak area on the calibration curve.

    • Compare the measured concentration to the initial concentration of the stock solution. A significant decrease in concentration may indicate degradation.

    • Examine the chromatogram for the appearance of any new peaks, which could be degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment (Time Points: T=0, T=x months) weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume store Store in Amber Vial at 2-8°C volume->store sample Dilute Stock Solution store->sample At each time point hplc Analyze via HPLC-UV sample->hplc data Analyze Data (Concentration & Purity) hplc->data compare Compare to T=0 data->compare

Caption: Experimental workflow for the preparation and stability assessment of this compound stock solutions.

stability_factors center_node This compound Stock Solution Stability temp Temperature center_node->temp affects light Light Exposure center_node->light affects solvent Solvent Choice center_node->solvent depends on container Container Seal center_node->container affected by contamination Microbial Contamination (Aqueous) center_node->contamination risk of

Caption: Key factors influencing the long-term stability of this compound stock solutions.

References

Caffeine-d9 Technical Support Center: Best Practices for Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and stable storage of Caffeine-d9.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deuterated isotopologue of caffeine (B1668208), where the nine hydrogen atoms in the three methyl groups have been replaced by deuterium.[1] While it shares the same chemical structure and physiological effects as a central nervous system stimulant with caffeine, this isotopic substitution alters its metabolic profile, leading to a longer half-life in the body.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: this compound is harmful if swallowed and is also considered harmful to aquatic life. It may cause irritation to the eyes, skin, and respiratory tract.[3]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound, it is crucial to use appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Safety glasses with side-shields.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing.[3]

  • Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, a respirator may be necessary.[3]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, well-ventilated area.[3] Some suppliers recommend long-term storage in a refrigerator at 2-8°C.[4]

Troubleshooting Guides

Issue: The this compound powder is not dissolving as expected.

Possible Causes & Solutions:

  • Incorrect Solvent: While this compound is soluble in water, its solubility in other organic solvents may vary.[3] Refer to the solubility data table below to select an appropriate solvent.

  • Low Temperature: The solubility of caffeine and its isotopologues in water is temperature-dependent, increasing with higher temperatures.[5] Gentle warming of the solution may aid dissolution.

  • Inadequate Mixing: Ensure the solution is being adequately agitated or stirred to facilitate dissolution.

Issue: I'm concerned about the stability of my this compound sample.

Possible Causes & Solutions:

  • Improper Storage: Exposure to moisture or light can potentially degrade the sample over time. Ensure the product is stored in a tightly sealed container in a dry and dark place.[3]

  • Chemical Incompatibility: Avoid storing this compound with strong oxidizing agents.

  • Exceeded Shelf Life: If the product has been stored for an extended period, its stability may be compromised. It is recommended to use the product within the manufacturer's specified shelf life.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈HD₉N₄O₂[3]
Molecular Weight203.25 g/mol [4]
Melting Point234 - 236 °C[3]
Water Solubility21.6 g/L[3]

Solubility of Caffeine (as a reference for this compound)

SolventSolubility ( g/100 mL)Temperature (°C)Reference
Water2.1725[5]
Water20.080[5]
Water66.6100[5]
Acetone2.0-[5]
Benzene1.0-[5]
Chloroform18.2-[5]
Diethyl Ether0.2-[5]
Ethanol1.5-[5]

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

  • Objective: To prepare a stock solution of this compound in water at a specified concentration.

  • Materials:

    • This compound powder

    • Deionized or distilled water

    • Volumetric flask

    • Analytical balance

    • Magnetic stirrer and stir bar (optional)

    • Spatula

  • Procedure:

    • Calculate the required mass of this compound based on the desired concentration and final volume.

    • Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to the volumetric flask.

    • Add a portion of the water (approximately half of the final volume) to the volumetric flask.

    • Agitate the flask to dissolve the powder. A magnetic stirrer can be used for this purpose. Gentle heating may be applied if necessary to aid dissolution.

    • Once the this compound is completely dissolved, add water to the flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask with the compound name, concentration, solvent, and date of preparation.

Visualizations

Handling_and_Storage_Workflow This compound Handling and Storage Workflow start Start: Receive this compound ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe handling Handle in a Well-Ventilated Area or Fume Hood ppe->handling weighing Weighing handling->weighing dissolving Dissolving in Solvent weighing->dissolving storage Store in a Tightly Closed Container in a Dry, Cool, and Dark Place dissolving->storage end End: Ready for Experimental Use storage->end

Caption: Workflow for the safe handling and proper storage of this compound.

Troubleshooting_Solubility Troubleshooting this compound Solubility Issues start Is this compound dissolving? solvent Is the correct solvent being used? start->solvent No success Dissolution Successful start->success Yes temp Is the solution at an appropriate temperature? solvent->temp Yes change_solvent Action: Change Solvent solvent->change_solvent No mixing Is there adequate mixing/agitation? temp->mixing Yes increase_temp Action: Gently Warm temp->increase_temp No mixing->success Yes fail Consult Technical Support mixing->fail No increase_mixing Action: Increase Stirring fail->increase_mixing Try Increasing Stirring First change_solvent->start increase_temp->start increase_mixing->start

Caption: A decision tree for troubleshooting common solubility problems with this compound.

References

Validation & Comparative

A Head-to-Head Battle: Caffeine-d9 vs. 13C-Labeled Caffeine as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards for caffeine (B1668208) analysis: Deuterated Caffeine (Caffeine-d9) and Carbon-13 Labeled Caffeine (¹³C-Caffeine).

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative analysis, designed to mirror the behavior of the analyte of interest throughout sample preparation and analysis. An ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it experiences the same effects of sample processing, chromatography, and ionization. This co-behavior allows for accurate correction of variations, leading to reliable and reproducible results. While both ¹³C-labeled and deuterated standards are widely used, their fundamental properties can lead to significant differences in analytical performance.

Key Performance Differences: A Comparative Analysis

The primary distinctions between this compound and ¹³C-Caffeine as internal standards lie in their chromatographic behavior, isotopic stability, and susceptibility to matrix effects.

FeatureThis compound (Deuterated)¹³C-Labeled CaffeineRationale & Supporting Data
Chromatographic Co-elution Potential for slight retention time shift (isotopic effect), often eluting slightly earlier than unlabeled caffeine in reversed-phase chromatography.Near-perfect co-elution with the unlabeled analyte.The substitution of hydrogen with the larger deuterium (B1214612) atom can lead to subtle changes in molecular properties, affecting its interaction with the stationary phase. In contrast, the mass difference in ¹³C-caffeine is distributed within the carbon skeleton, resulting in virtually identical physicochemical properties to the native compound.
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly at labile positions.Exceptionally stable as the ¹³C label is incorporated into the carbon backbone of the molecule and is not prone to exchange.While the deuterium atoms in this compound are on methyl groups and thus relatively stable, the potential for exchange, though low, exists under certain conditions. ¹³C labels are covalently bonded within the molecular framework, rendering them highly resistant to exchange.
Matrix Effects The chromatographic shift can lead to the internal standard experiencing different matrix effects than the analyte, potentially compromising accuracy.Co-elution ensures that the internal standard and analyte experience the same matrix effects, leading to more effective compensation and improved data accuracy.Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a major challenge. Perfect co-elution is crucial for the internal standard to accurately reflect the ionization changes experienced by the analyte.
Extraction Recovery May exhibit slight differences in extraction recovery compared to the analyte due to minor polarity and hydrophobicity changes upon deuteration.Virtually identical extraction recovery to the analyte, providing more accurate correction for losses during sample preparation.A study on ¹³C₃-caffeine reported an extraction efficiency of approximately 78%, which was very similar to that of unlabeled caffeine (73-79%).[1]

Experimental Protocols

Below are generalized experimental protocols for the quantification of caffeine in a biological matrix (e.g., plasma) using either this compound or ¹³C-Caffeine as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Thawing and Spiking: Thaw frozen plasma samples on ice. To a 100 µL aliquot of plasma, add a known amount of either this compound or ¹³C-Caffeine internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Caffeine: Precursor ion (m/z) 195.1 → Product ion (m/z) 138.1.[2]

      • This compound: Precursor ion (m/z) 204.2 → Product ion (m/z) 144.2.[2]

      • ¹³C₃-Caffeine: Precursor ion (m/z) 198.1 → Product ion (m/z) 141.1.

Visualizing the Workflow and Key Differences

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data MS->Data Data Acquisition

A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods: Caffeine-d9 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive findings and regulatory success. When employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is critical for achieving accurate and precise quantification of analytes in complex biological matrices like plasma or urine.[1][2][3] Stable isotope-labeled (SIL) internal standards, such as Caffeine-d9, are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.[2] However, practical considerations like cost and availability may necessitate the use of alternative internal standards, such as structural analogs.

This guide provides an objective comparison of analytical method performance using a SIL-IS (this compound) versus a structural analog IS. It outlines the critical process of cross-validation, which is essential when comparing or combining data from different analytical methods to ensure data integrity and consistency.[2]

The Role and Selection of an Internal Standard

An internal standard is a compound of a known concentration added to all samples, including calibration standards and quality controls, before processing.[1] Its purpose is to correct for variability during the analytical workflow, including sample extraction, handling, and instrument response.[1][2] The two primary types of internal standards used in LC-MS/MS assays are:

  • Stable Isotope-Labeled (SIL) Internal Standards : These are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[2] this compound, where nine hydrogen atoms are replaced by deuterium, is a prime example. This near-identical chemical behavior allows it to closely mimic the analyte during extraction, chromatography, and ionization, thus providing the most effective normalization.[1]

  • Structural Analog Internal Standards : These are molecules with a chemical structure similar to the analyte but are not isotopically labeled.[2] For caffeine (B1668208), a potential structural analog could be Theophylline, which shares the xanthine (B1682287) core structure. While often more readily available and cost-effective, they may not perfectly co-elute or experience the same degree of matrix effects as the analyte, which can impact accuracy if not meticulously validated.[4]

The workflow for selecting an internal standard and the subsequent need for cross-validation is a critical decision-making process in method development.

start Start: Method Development for Caffeine is_selection Internal Standard (IS) Selection start->is_selection sil_is Use SIL-IS (this compound) is_selection->sil_is SIL-IS Available & Feasible? (Yes) analog_is Use Structural Analog IS (e.g., Theophylline) is_selection->analog_is No method_a Develop & Validate Method A (with this compound) sil_is->method_a method_b Develop & Validate Method B (with Analog-IS) analog_is->method_b cross_val_decision Need to Compare or Combine Data from Method A & Method B? method_a->cross_val_decision method_b->cross_val_decision perform_cross_val Perform Cross-Validation cross_val_decision->perform_cross_val Yes end_separate Use Methods Independently cross_val_decision->end_separate No end_combined Data is Comparable: Can be Combined/Compared perform_cross_val->end_combined

Caption: Workflow for IS selection and the decision for cross-validation.

Performance Comparison: this compound vs. Structural Analog

The choice of internal standard directly impacts key validation parameters. A cross-validation study is designed to rigorously assess and compare the performance of the analytical method with each type of IS. Below is a summary of expected performance characteristics based on established principles of bioanalysis.

Validation ParameterMethod A (with this compound)Method B (with Structural Analog)Advantage
Precision (%CV)
Intra-day PrecisionTypically < 5%Typically < 10%This compound
Inter-day PrecisionTypically < 5%Typically < 10%This compound
Accuracy (%Bias) Typically ± 5%Typically ± 10%This compound
Matrix Effect (%CV of IS-Normalized Matrix Factor) Typically ≤ 15%Can be > 15% if analog behavior differsThis compound
Extraction Recovery Recovery variability closely tracks analyteRecovery may differ from analyteThis compound
Chromatographic Behavior Co-elutes or has very close retention time to caffeineDifferent retention time expectedThis compound

Note: The data presented in this table is illustrative and represents typical expected outcomes in a bioanalytical method comparison. Actual results may vary based on the specific analyte, structural analog, matrix, and instrumentation.

Experimental Protocols for Cross-Validation

This section details a generalized methodology for the cross-validation of two LC-MS/MS methods for quantifying caffeine in human plasma:

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Utilizes a structural analog (e.g., Theophylline) as the internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions : Prepare primary stock solutions of caffeine, this compound, and the structural analog IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration & QC Working Solutions : Prepare separate working stock solutions for calibration standards and quality control (QC) samples by diluting the primary stock solutions.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank, pooled human plasma with the appropriate working solutions to prepare calibration standards at a minimum of six concentration levels.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

  • Prepare two separate sets of calibration standards and QC samples: one set for Method A (to be spiked with this compound) and one for Method B (to be spiked with the structural analog IS).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 300 µL of the respective internal standard spiking solution (this compound for Method A, structural analog for Method B) in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean plate or autosampler vials for analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., ACQUITY BEH C18 2.1 x 50 mm, 1.7 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A linear gradient appropriate to separate caffeine from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2][5]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Caffeine: 195.1 > 138.0[6][7]

      • This compound: 204.1 > 142.0 (example transition)

      • Structural Analog (e.g., Theophylline): 181.1 > 124.0[6]

Cross-Validation Experimental Design
  • Select a set of at least 30 incurred study samples with caffeine concentrations spanning the calibration range.[2]

  • Analyze these samples, along with calibration curves and QC samples, using both Method A and Method B.

  • The analysis should ideally be performed on the same day by the same analyst to minimize variability.[2]

  • Evaluate the accuracy and precision of the QC samples for both methods.

  • Compare the concentrations of the incurred samples obtained by both methods using statistical analysis.

The following diagram outlines the general workflow for this cross-validation protocol.

cluster_a Method A cluster_b Method B start Start: Cross-Validation prep_samples Prepare Samples: - Incurred Samples (n≥30) - Calibration Standards - QC Samples start->prep_samples split_samples Divide each sample into two aliquots prep_samples->split_samples spike_a Spike with This compound IS split_samples->spike_a spike_b Spike with Analog-IS split_samples->spike_b process_a Protein Precipitation spike_a->process_a analyze_a LC-MS/MS Analysis process_a->analyze_a data_a Obtain Concentrations (Set A) analyze_a->data_a compare_data Statistically Compare Concentrations from Set A and Set B data_a->compare_data process_b Protein Precipitation spike_b->process_b analyze_b LC-MS/MS Analysis process_b->analyze_b data_b Obtain Concentrations (Set B) analyze_b->data_b data_b->compare_data pass Results are Comparable (Pass) compare_data->pass Bias within acceptance criteria fail Investigate Bias (Fail) compare_data->fail Bias exceeds acceptance criteria

Caption: Protocol workflow for bioanalytical method cross-validation.

Caffeine Signaling Pathway

Caffeine primarily exerts its stimulant effects by acting as a competitive antagonist of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[8][9] Adenosine is a neuromodulator that promotes drowsiness. By blocking these receptors, caffeine prevents adenosine from binding, leading to increased neuronal firing and the release of other neurotransmitters like dopamine.

cluster_adenosine Normal Adenosine Action cluster_caffeine_effect Caffeine's Antagonist Effect caffeine Caffeine a1_receptor Adenosine A1 Receptor caffeine->a1_receptor Blocks a2a_receptor Adenosine A2A Receptor caffeine->a2a_receptor Blocks neuronal_activity2 ↑ Neuronal Excitability (Alertness) caffeine->neuronal_activity2 Prevents Inhibition, Leading to adenosine Adenosine adenosine->a1_receptor Binds & Activates adenosine->a2a_receptor Binds & Activates g_protein_i Gi Protein (Inhibitory) a1_receptor->g_protein_i Activates g_protein_s Gs Protein (Stimulatory) a2a_receptor->g_protein_s Activates ac Adenylyl Cyclase g_protein_i->ac Inhibits neuronal_activity ↓ Neuronal Activity (Drowsiness) g_protein_i->neuronal_activity g_protein_s->ac Stimulates camp ↓ cAMP ac->camp Leads to camp2 ↑ cAMP ac->camp2 Leads to

Caption: Simplified signaling pathway of caffeine as an adenosine receptor antagonist.

Conclusion

The cross-validation of analytical methods is a crucial step to ensure data comparability and integrity, particularly when different internal standards are used across studies or laboratories. While a stable isotope-labeled internal standard like this compound is unequivocally the preferred choice for quantitative bioanalysis due to its ability to correct for analytical variability with high fidelity, a carefully selected and rigorously validated structural analog can sometimes provide acceptable performance. This guide provides the framework for objectively comparing these methods, ensuring that the data generated is robust, reliable, and fit for purpose in a regulated drug development environment.

References

The Analytical Edge: Evaluating Caffeine-d9 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precision and accuracy of quantitative assays are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive performance evaluation of Caffeine-d9, a deuterated analog of caffeine (B1668208), across various biological matrices. Through a comparative analysis with other commonly employed internal standards, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary to select the most appropriate internal standard for their caffeine quantification studies.

Performance in Human Plasma

This compound has demonstrated excellent performance as an internal standard for the quantification of caffeine in human plasma. Its ability to co-elute with and compensate for matrix effects of unlabeled caffeine makes it a reliable choice for bioanalytical assays.[1]

Comparative Performance Data

The following table summarizes the key performance metrics of this compound in human plasma as reported in a validated LC-MS/MS method.[1] For comparative context, data for other internal standards used for related analytes in the same study are also presented.

AnalyteInternal StandardLinearity (r)Within-Run Precision (%)Between-Run Precision (%)Accuracy (%)
Caffeine This compound > 0.990.55–6.241.96–9.1297.7–109
ParaxanthinePAR-d3> 0.990.55–6.241.96–9.1298.1–108
TheophyllinePAR-d3> 0.990.55–6.241.96–9.1298.1–108
TheobrominePAR-d3> 0.990.55–6.241.96–9.1298.1–108

Data sourced from a study validating an HPLC-ESI-MS/MS method for caffeine and its metabolites in human plasma.[1]

Matrix Effects

A critical aspect of internal standard performance is its ability to mitigate matrix effects. In a study utilizing blank plasma from three different donors, the absolute matrix effects for both Caffeine and this compound were found to be between 85.2% and 112%, with corresponding relative matrix effects ranging from 1.20% to 12.3%.[1] This indicates that this compound effectively compensates for signal suppression or enhancement caused by endogenous plasma components.

Performance in Other Biological Matrices

While plasma is a primary matrix for pharmacokinetic studies, the performance of an internal standard in other matrices such as urine is also crucial for metabolism and excretion studies.

Urine

In gas chromatography-mass spectrometry (GC-MS) analysis of caffeine in urine, the selection of a suitable internal standard that does not require derivatization is important. While one study opted for etophylline due to its structural similarity to caffeine and its ability to be detected without derivatization, stable isotope-labeled analogs like this compound are generally preferred in LC-MS/MS methods to account for matrix effects and potential extraction losses.[2] Another study on the determination of caffeine and its metabolites in urine utilized stable isotope-labeled analogs for all analytes to ensure measurement sensitivity and accuracy.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for the analysis of caffeine using this compound as an internal standard.

Sample Preparation: Human Plasma

A protein precipitation method is commonly employed for the extraction of caffeine from human plasma.

  • Precipitation: A 30 µL aliquot of human plasma is mixed with 100 µL of methanol (B129727) containing 600 ng/mL of this compound.[1]

  • Acidification: Formic acid (125 mM) is included in the precipitation solvent to enhance the purity of caffeine and its metabolites in the resulting supernatant.[1]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Analysis: The clear supernatant is collected for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of caffeine with this compound as the internal standard.

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Caffeine: Optimized transitions (e.g., m/z 195.1 → 138.0)

    • This compound: Optimized transitions (e.g., m/z 204.1 → 141.1)[4]

  • Mobile Phase: A gradient of mobile phases, often containing a small percentage of formic acid (e.g., 5 mM), is used to achieve optimal chromatographic separation.[1]

Visualizing the Workflow and Caffeine's Metabolic Pathway

To better illustrate the experimental process and the biological context of caffeine analysis, the following diagrams have been generated.

G Experimental Workflow for Caffeine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (30 µL) IS Add Internal Standard (this compound, 600 ng/mL) & Protein Precipitation Agent (Methanol with 125 mM HCOOH) Plasma->IS Vortex Vortex Mix IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation Injection->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Quantification Quantification (Peak Area Ratio of Caffeine/Caffeine-d9) MS->Quantification Results Report Results Quantification->Results

Caption: A flowchart of the bioanalytical workflow for the quantification of caffeine in human plasma using this compound.

G Simplified Metabolic Pathway of Caffeine Caffeine Caffeine CYP1A2 CYP1A2 (Primary Enzyme) Caffeine->CYP1A2 Paraxanthine Paraxanthine (~80%) Theobromine Theobromine (~12%) Theophylline Theophylline (~4%) CYP1A2->Paraxanthine CYP1A2->Theobromine CYP1A2->Theophylline

Caption: A simplified diagram illustrating the primary metabolic pathways of caffeine, primarily mediated by the CYP1A2 enzyme.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The data presented in this guide demonstrates that this compound is a high-performing internal standard for the quantification of caffeine in biological matrices, particularly in human plasma. Its ability to effectively compensate for matrix effects, coupled with its co-elution with the analyte of interest, ensures the accuracy and precision of analytical results. While other internal standards are available, the use of a stable isotope-labeled analog like this compound remains the gold standard in LC-MS/MS-based bioanalysis. Researchers and drug development professionals can confidently employ this compound to achieve high-quality data in their pharmacokinetic and metabolic studies of caffeine.

References

The Gold Standard: Achieving High Accuracy and Precision in Caffeine Quantification with Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of caffeine (B1668208) in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. While several analytical methods exist, the use of a stable isotope-labeled internal standard, such as Caffeine-d9, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the benchmark for achieving reliable and reproducible results. This guide provides an objective comparison of this method with other alternatives, supported by experimental data, to underscore its superior performance.

The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to mimic the behavior of the analyte of interest—caffeine—throughout the analytical process. From sample extraction and preparation to chromatographic separation and mass spectrometric detection, this compound experiences similar variations and matrix effects as unlabeled caffeine. This co-elution and co-ionization allow for the accurate correction of any potential sample loss or ionization suppression/enhancement, leading to highly precise and accurate quantification.

Experimental Protocol: Quantification of Caffeine in Human Plasma using this compound and LC-MS/MS

This section details a typical experimental protocol for the quantification of caffeine in human plasma, a common matrix in clinical and research settings. This method utilizes protein precipitation for sample cleanup, followed by analysis with an LC-MS/MS system.

Materials and Reagents:
  • Caffeine and this compound reference standards

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Ultrapure water

Standard Solutions and Quality Control (QC) Samples Preparation:
  • Stock Solutions: Prepare individual stock solutions of caffeine and this compound in methanol at a concentration of 2 mg/mL.[1] These solutions are then diluted with methanol to create working solutions of 100 µg/mL.[1]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol. The concentration is optimized based on the expected analyte concentration in the samples. For instance, a 600 ng/mL solution can be used.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the caffeine working solution. A typical calibration curve may range from approximately 4 ng/mL to 3000 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range from a separate caffeine stock solution to ensure the accuracy and precision of the assay.[1]

Sample Preparation:
  • Aliquot 30 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]

  • Add 100 µL of the internal standard working solution (this compound in methanol, potentially with formic acid to enhance protein precipitation and analyte stability).[1]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the mixture at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis:
  • Liquid Chromatography (LC): The supernatant is injected into an HPLC or UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid, is used to separate caffeine and this compound from other matrix components.

  • Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both caffeine and this compound. For caffeine, a common transition is m/z 195.1 > 137.9 Da.[2]

Data Analysis:

The peak area ratios of caffeine to this compound are calculated for each sample, standard, and QC. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of caffeine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Performance Data: Accuracy and Precision

The use of this compound as an internal standard consistently yields high accuracy and precision. The following tables summarize typical validation parameters for an LC-MS/MS method utilizing this compound.

Validation Parameter Performance Metric Typical Value Reference
Linearity Correlation Coefficient (r)> 0.99[1]
Range4.1 - 3000 ng/mL[1]
Precision (Within-run) % RSD0.55 – 6.24%[1]
Precision (Between-run) % RSD1.96 – 9.12%[1]
Accuracy (Within-run) % of Nominal Value97.7 – 109%[1]
Accuracy (Between-run) % of Nominal Value98.1 – 108%[1]
Lower Limit of Quantification (LLOQ) Concentration4.1 ng/mL[1]
Table 1: Performance characteristics of an LC-MS/MS method for caffeine quantification in human plasma using this compound as an internal standard.

Comparison with Alternative Methods

While LC-MS/MS with a deuterated internal standard is considered the gold standard, other methods are also used for caffeine quantification. The table below provides a comparison of these methods.

Method Internal Standard Advantages Disadvantages Typical Accuracy Typical Precision (%RSD)
LC-MS/MS This compound High selectivity, sensitivity, accuracy, and precision.[3]Higher equipment cost.98.1 – 108%[1]< 10%[1]
HPLC-UV Various (e.g., theophylline) or external standardLower equipment cost, widely available.[4]Lower sensitivity and selectivity compared to MS/MS, potential for matrix interference.[4]97.1 - 106.2%[4]< 10%[4]
Gas Chromatography (GC) VariousGood for volatile compounds.Derivatization may be required, less suitable for complex biological matrices.Generally good, but can be less precise than LC-MS/MS.Variable, depends on sample preparation.
ELISA N/AHigh throughput, no chromatography needed.Potential for cross-reactivity, lower precision compared to chromatographic methods.[5]Good correlation with GC (r=0.82)[5]Variable, depends on assay kit.
Table 2: Comparison of different analytical methods for caffeine quantification.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the quantification of caffeine using this compound and LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Standard/QC is_add Add this compound (Internal Standard) plasma->is_add precip Protein Precipitation (Methanol) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Area Integration ms->integration ratio Calculate Peak Area Ratio (Caffeine/Caffeine-d9) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Caffeine Concentration calibration->quantification

Caption: Experimental workflow for caffeine quantification using this compound and LC-MS/MS.

Conclusion

For researchers and professionals in drug development who require the highest level of confidence in their analytical data, the use of this compound as an internal standard for caffeine quantification by LC-MS/MS is unequivocally the superior method. The experimental data consistently demonstrates exceptional accuracy and precision, largely attributable to the ability of the stable isotope-labeled standard to correct for analytical variability. While other methods have their applications, they often compromise on sensitivity, selectivity, or robustness, particularly in complex biological matrices. Therefore, for definitive and reliable caffeine quantification, the this compound LC-MS/MS method stands as the industry's gold standard.

References

A Comparative Pharmacokinetic Analysis: Caffeine vs. d9-Caffeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of standard caffeine (B1668208) and its deuterated counterpart, d9-caffeine. The inclusion of experimental data, detailed methodologies, and visual representations of metabolic pathways and study design aims to offer a comprehensive resource for researchers and professionals in drug development.

Introduction to d9-Caffeine

d9-Caffeine is a deuterated form of caffeine where the nine hydrogen atoms in the three methyl groups have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1][2] This substitution is designed to alter the molecule's metabolic profile while preserving its core pharmacodynamic properties.[3] The primary goal of deuteration in this context is to slow down the metabolic processes that break down caffeine, potentially leading to a longer duration of action and a modified side-effect profile.[2][3]

Comparative Pharmacokinetics

A key human clinical study has provided valuable insights into the differing pharmacokinetic profiles of caffeine and d9-caffeine.[4][5] The study was a randomized, controlled, double-blind, two-part, two-period crossover investigation involving healthy adult volunteers who were administered single doses of either caffeine or a molar-equivalent dose of d9-caffeine.[4][5] Blood samples were collected and analyzed for plasma concentrations of the parent compounds and their primary metabolites for up to 48 hours post-administration.[4][5]

The results, as summarized in the table below, demonstrate a significant alteration in the pharmacokinetic parameters of d9-caffeine compared to caffeine.

Key Pharmacokinetic Parameters
ParameterCaffeined9-CaffeineKey Observations
Tmax (Time to Peak Plasma Concentration) Similar to caffeineSimilar to caffeineBoth compounds are rapidly absorbed.[4][5]
Cmax (Peak Plasma Concentration) Lower29% - 43% Higherd9-Caffeine reaches a significantly higher peak concentration in the blood.[2][5]
AUC (Total Drug Exposure) Lower4 to 5-fold HigherTotal exposure to d9-caffeine over time is substantially greater.[4][5]
Half-life ShorterLongerd9-Caffeine is eliminated from the body more slowly.[4]
Metabolite Exposure (Paraxanthine, Theobromine, Theophylline) Higher5 to 10-fold ReductionThe formation of caffeine's primary active metabolites is significantly reduced with d9-caffeine.[2][5]

Table 1: Summary of comparative pharmacokinetic data from a single-dose human study.[2][4][5]

Experimental Protocols

The pivotal human pharmacokinetic study was conducted as a randomized, controlled, double-blind, two-part, two-period crossover study.[4] Healthy adult participants received single oral doses of either unlabeled caffeine or a molar-equivalent amount of d9-caffeine at two different dose levels.[4][5] Blood samples were drawn at various time points before and up to 48 hours after administration.[4][5] The plasma was then separated and analyzed to determine the concentrations of caffeine, d9-caffeine, and their respective primary metabolites.[4]

Metabolic Pathways and the Deuterium Effect

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[6][7] This enzyme is responsible for the demethylation of caffeine into its three main active metabolites: paraxanthine, theobromine, and theophylline.[6][8] These metabolites contribute to the overall pharmacological effects of caffeine.[4]

The substitution of hydrogen with deuterium in d9-caffeine strengthens the chemical bonds within the methyl groups.[4] This "kinetic isotope effect" makes it more difficult for CYP1A2 to break down d9-caffeine, leading to a slower rate of metabolism.[2][5] Consequently, there is a prolonged systemic exposure to the parent compound and a marked reduction in the formation of its metabolites.[2]

cluster_caffeine Caffeine Metabolism cluster_d9_caffeine d9-Caffeine Metabolism Caffeine Caffeine CYP1A2 CYP1A2 (Primary Enzyme) Caffeine->CYP1A2 Paraxanthine Paraxanthine CYP1A2->Paraxanthine ~80% Theobromine Theobromine CYP1A2->Theobromine ~10% Theophylline Theophylline CYP1A2->Theophylline ~10% d9_Caffeine d9-Caffeine d9_CYP1A2 CYP1A2 (Slower Metabolism) d9_Caffeine->d9_CYP1A2 d9_Metabolites Reduced Metabolite Formation d9_CYP1A2->d9_Metabolites Significantly Reduced

Caption: Metabolic pathways of caffeine and d9-caffeine.

Experimental Workflow

The following diagram illustrates the workflow of the comparative pharmacokinetic study.

cluster_workflow Clinical Study Workflow Start Healthy Adult Volunteers Randomization Randomization Start->Randomization Dosing_Caffeine Administer Caffeine Randomization->Dosing_Caffeine Dosing_d9_Caffeine Administer d9-Caffeine Randomization->Dosing_d9_Caffeine Crossover Crossover Period Crossover->Randomization Blood_Sampling Blood Sample Collection (0-48h) Dosing_Caffeine->Blood_Sampling Dosing_d9_Caffeine->Blood_Sampling Blood_Sampling->Crossover Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental workflow of the crossover pharmacokinetic study.

Conclusion

The deuteration of caffeine to create d9-caffeine results in a significantly altered pharmacokinetic profile characterized by a higher peak concentration, substantially increased total drug exposure, and a notable reduction in the formation of its primary active metabolites. These findings suggest that d9-caffeine may offer a different therapeutic or performance-enhancing profile compared to standard caffeine, with the potential for a longer duration of effect and a modified side-effect profile. Further research into the pharmacodynamic and clinical implications of these pharmacokinetic differences is warranted.

References

The Clear Advantage: Caffeine-d9 as a Superior Tracer in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of bioequivalence studies reveals deuterated caffeine (B1668208) (Caffeine-d9) as a robust and reliable tracer, offering distinct advantages over traditional methods. This guide provides an in-depth comparison, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals seeking to optimize their bioequivalence trial designs.

The use of stable isotope-labeled tracers has revolutionized pharmacokinetic and bioequivalence studies. By incorporating a non-radioactive, heavier isotope of an element into a drug molecule, researchers can simultaneously administer a test formulation and a reference solution, each containing a different isotopic version of the drug. This approach, known as the simultaneous administration or "tracer" method, allows for a more precise comparison of drug absorption and metabolism, minimizing inter-subject variability and leading to more accurate and reliable results.

Among the various stable isotope tracers available for caffeine, this compound, in which nine hydrogen atoms are replaced by deuterium, has emerged as a particularly effective tool. Its distinct mass allows for clear differentiation from unlabeled caffeine using mass spectrometry, without significantly altering its fundamental physicochemical properties.

Performance Comparison: this compound vs. Alternative Tracers

The selection of an appropriate tracer is critical for the success of a bioequivalence study. While other deuterated (e.g., Caffeine-d3) and carbon-13 labeled (¹³C-Caffeine) versions of caffeine exist, this compound offers a compelling balance of analytical sensitivity and minimal isotopic effect on the drug's pharmacokinetic profile.

A key consideration is the potential for the isotopic label to alter the drug's metabolism. Studies have shown that extensive deuteration, as in this compound, can sometimes lead to a "deuterium kinetic isotope effect," where the heavier isotope slows down metabolic processes. While this effect is minimal for this compound in the context of its use as a tracer for a single bioequivalence study, it is a factor to be aware of. In contrast, ¹³C-labeling is generally considered to have a negligible impact on pharmacokinetics.

The primary advantage of using a stable isotope tracer like this compound is the ability to conduct a crossover study design where each subject serves as their own control. This significantly reduces the variability that can obscure true differences between formulations.

A pivotal study comparing the pharmacokinetics of caffeine and d9-caffeine in healthy adults provides valuable data for this comparison. The study, a randomized, controlled, double-blind, two-part, two-period crossover design, administered single oral doses of caffeine and a molar equivalent of d9-caffeine. Plasma concentrations were then analyzed using a validated LC-MS/MS method.[1][2]

Table 1: Pharmacokinetic Parameters of Caffeine vs. d9-Caffeine (Low Dose) [3][4]

ParameterCaffeined9-Caffeine
Cmax (ng/mL)1,0201,320
AUClast (ng*h/mL)7,68033,600
Tmax (h)0.751.00

Table 2: Pharmacokinetic Parameters of Caffeine vs. d9-Caffeine (High Dose) [3][4]

ParameterCaffeined9-Caffeine
Cmax (ng/mL)4,9607,120
AUClast (ng*h/mL)49,000224,000
Tmax (h)1.001.50

These tables clearly demonstrate that while d9-caffeine exhibits a higher peak concentration (Cmax) and a significantly larger area under the curve (AUC), its time to reach peak concentration (Tmax) remains comparable to that of unlabeled caffeine. This indicates that the absorption phase, a critical component of bioequivalence assessment, is not dramatically altered, making d9-caffeine a suitable tracer for evaluating the release and absorption characteristics of a test caffeine formulation against a reference.

Experimental Protocols

A successful bioequivalence study hinges on a meticulously designed and executed experimental protocol. The following sections outline the key methodologies for a study utilizing this compound as a tracer.

Study Design

A randomized, open-label, two-period, two-sequence, crossover design is the standard for this type of study.

  • Participants: Healthy, non-smoking adult volunteers.

  • Period 1: Subjects are randomly assigned to one of two treatment groups.

    • Group A: Receives the test formulation (containing unlabeled caffeine) and an intravenous infusion of the reference standard (this compound).

    • Group B: Receives the reference formulation (containing unlabeled caffeine) and an intravenous infusion of the reference standard (this compound).

  • Washout Period: A sufficient time interval (typically at least 7 half-lives of caffeine) between periods to ensure complete elimination of the drug from the body.

  • Period 2: Subjects "cross over" to the other treatment arm.

    • Group A: Receives the reference formulation and the this compound tracer.

    • Group B: Receives the test formulation and the this compound tracer.

Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the pharmacokinetic profile of both the unlabeled caffeine and the this compound tracer. A typical sampling schedule for a caffeine study would be: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[5]

Bioanalytical Method: LC-MS/MS

The analysis of caffeine and this compound in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

1. Sample Preparation:

  • A small volume of plasma (e.g., 50 µL) is mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., a different isotopically labeled caffeine analog like ¹³C₃-Caffeine to monitor extraction efficiency).

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is then transferred for LC-MS/MS analysis.

2. Liquid Chromatography:

  • An aliquot of the supernatant is injected onto a C18 reverse-phase column.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate caffeine and this compound from other plasma components.

3. Tandem Mass Spectrometry:

  • The separated compounds are introduced into the mass spectrometer.

  • The instrument is operated in the positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both caffeine and this compound.

    • Caffeine: m/z 195.1 → 138.1[7]

    • This compound: m/z 204.2 → 144.1[6]

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key stages of a bioequivalence study using this compound as a tracer.

G cluster_0 Pre-Study cluster_1 Period 1 cluster_2 Washout Period cluster_3 Period 2 (Crossover) cluster_4 Post-Study Subject Screening & Recruitment Subject Screening & Recruitment Informed Consent Informed Consent Subject Screening & Recruitment->Informed Consent Randomization Randomization Informed Consent->Randomization Group A: Test + Tracer Group A: Test + Tracer Randomization->Group A: Test + Tracer Group B: Reference + Tracer Group B: Reference + Tracer Randomization->Group B: Reference + Tracer Serial Blood Sampling Serial Blood Sampling Group A: Test + Tracer->Serial Blood Sampling Group B: Reference + Tracer->Serial Blood Sampling Washout Washout Serial Blood Sampling->Washout Group A: Reference + Tracer Group A: Reference + Tracer Washout->Group A: Reference + Tracer Group B: Test + Tracer Group B: Test + Tracer Washout->Group B: Test + Tracer Serial Blood Sampling 2 Serial Blood Sampling 2 Group A: Reference + Tracer->Serial Blood Sampling 2 Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Serial Blood Sampling 2->Bioanalysis (LC-MS/MS) Group B: Test + Tracer->Serial Blood Sampling 2 Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Bioequivalence Determination Bioequivalence Determination Statistical Analysis->Bioequivalence Determination

Caption: Crossover Bioequivalence Study Workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (MS2) Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Precursor Ion Selection (Caffeine: m/z 195.1) (this compound: m/z 204.2) Detector Detector Collision Cell (MS2)->Detector Collision Cell (MS2)->Detector Product Ion Monitoring (Caffeine: m/z 138.1) (this compound: m/z 144.1) Chromatogram Generation Chromatogram Generation Detector->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Caption: Bioanalytical Workflow using LC-MS/MS.

References

A Comparative Guide to Caffeine-d9: Purity Analysis and Certification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Caffeine-d9, a deuterated internal standard essential for accurate bioanalytical and pharmacokinetic studies. We present a comparative analysis of purity specifications from various suppliers, detailed experimental protocols for verification, and a visual representation of the analytical workflow. This objective assessment is designed to assist researchers in selecting the most suitable and reliable standard for their experimental needs.

Certificate of Analysis: A Comparative Overview

The purity of an analytical standard is paramount for the accuracy and reproducibility of experimental results. This compound is primarily assessed for its chemical purity, typically by High-Performance Liquid Chromatography (HPLC), and its isotopic purity, which confirms the degree of deuterium (B1214612) incorporation. Below is a summary of specifications from commercially available this compound.

Supplier/VendorChemical Purity (by HPLC)Isotopic Purity (Atom % D)Analytical Method Highlights
Supplier A (Example) 100.00%[1]99.30%[1]Purity determined by HPLC area percentage. Isotopic purity confirmed by NMR.[1]
Supplier B (Example) >98% (CP)[2]99 atom % D[2]Mass spectrometry (MS) suitable for technique verification.[2]
Supplier C (Example) >95%[3]Not explicitly statedPurity determined by HPLC.[3]

Note: The data presented is based on publicly available Certificates of Analysis and product specifications. Researchers should always refer to the lot-specific Certificate of Analysis provided with their purchased standard.

Experimental Protocols for Purity Verification

Accurate determination of this compound purity relies on robust analytical methodologies. The following protocols outline standard procedures for chemical and isotopic purity assessment.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards by separating the main compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly employed for the analysis of caffeine (B1668208) and related compounds.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The exact ratio can be optimized, for instance, a 40:60 (v/v) mixture of methanol and water.

  • Detection: UV detection is typically set at a wavelength where caffeine exhibits maximum absorbance, around 272-275 nm.

  • Procedure:

    • Prepare a standard solution of this compound of a known concentration in the mobile phase.

    • Inject the solution into the HPLC system.

    • Elute the components with the mobile phase at a constant flow rate.

    • Monitor the eluent using the UV detector.

    • The purity is calculated based on the area of the principal peak relative to the total area of all observed peaks in the chromatogram.

Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the isotopic enrichment of deuterated compounds.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the absence or significant reduction of proton signals at the positions where deuterium has been incorporated. The integral of any residual proton signals can be used to calculate the isotopic purity.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, confirming the overall structure is correct.

  • Quantitative NMR (qNMR): For a more precise purity assessment, qNMR can be employed.[4][5][6][7] This method involves using a certified internal standard of known purity and concentration to quantify the absolute purity of the this compound sample.[4][5][6][7]

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

HRMS is used to confirm the elemental composition and molecular weight of this compound, further verifying its identity.

  • Instrumentation: An LC-MS/MS system is often used.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. For this compound, the expected molecular weight is approximately 203.25 g/mol .[8] The fragmentation pattern can also be compared to that of a non-deuterated caffeine standard to ensure structural integrity.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the certification of a this compound analytical standard.

This compound Certification Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification & Documentation synthesis Chemical Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc Chemical Purity (HPLC) purification->hplc Purity Assessment nmr Structural Confirmation & Isotopic Purity (NMR) purification->nmr Structural & Isotopic Verification hrms Identity Confirmation (HRMS) purification->hrms Identity Check data_review Data Review & Purity Assignment hplc->data_review nmr->data_review hrms->data_review coa Certificate of Analysis Generation data_review->coa

Workflow for this compound standard certification.

Caffeine Metabolism Pathway

This compound is utilized as an internal standard in pharmacokinetic studies due to its similar chemical behavior to caffeine but distinct mass.[9] Understanding the metabolic fate of caffeine is crucial for interpreting these studies. The primary metabolic pathway of caffeine in humans is hepatic N-demethylation.

Caffeine Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (~80%) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (~10%) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (~5%) Caffeine->Theophylline CYP1A2 Metabolites Further Metabolites Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites

Major metabolic pathways of caffeine.

References

Navigating the Analytical Maze: An Inter-laboratory Perspective on Caffeine-d9 Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reproducible quantification of analytes is paramount. Caffeine (B1668208), a ubiquitous compound, and its deuterated internal standard, Caffeine-d9, are frequently used in various analytical methodologies. This guide provides a comparative overview of the performance of different analytical methods utilizing this compound, drawing upon published experimental data to shed light on potential inter-laboratory variability.

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). It is designed to compensate for variations in sample preparation and instrument response. However, subtle differences in protocols, equipment, and laboratory environments can still contribute to variability in results between different facilities. This guide aims to provide a framework for understanding this variability by comparing reported performance characteristics from several single-laboratory validation studies.

Comparative Analysis of Method Performance

Table 1: Performance of LC-MS/MS Methods for Caffeine Quantification

Analyte/Internal StandardMatrixLinearity Range (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Reference
Caffeine/Caffeine-d9Biological Samples0 - 9001.53 - 6.971.59 - 10.4[1]
Caffeine/Caffeine-d9Human Plasma4.1 - 30000.55 - 6.241.96 - 9.12[2]

Table 2: Performance of HPLC Methods for Caffeine Quantification

AnalyteMatrixLinearity Range (µg/mL)Intraday Precision (%CV)Interday Precision (%CV)Reference
CaffeineHuman Plasma0.1 - 40< 10< 10[3]
CaffeineC. arabica beans20 - 60 (ppm)< 1< 1[4]
CaffeineHuman Plasma0.05 - 20≤ 5.4 (Inter-run)≤ 6.0 (Inter-run)[5]

The data indicates that while methods are generally robust within a single laboratory, with intraday and interday precision often below 15%, there are observable differences in reported linearity ranges and precision values. These differences can stem from variations in instrumentation, sample preparation protocols, and the specific matrix being analyzed.

Experimental Protocols

To understand the sources of variability, it is crucial to examine the experimental methodologies. Below are detailed protocols from key studies that utilize this compound or are representative of the analytical approach.

Protocol 1: LC-MS/MS for Caffeine in Biological Samples

This method is designed for the rapid and accurate quantification of caffeine in suspected overdose cases.

  • Sample Preparation: Biological samples were diluted 500-100,000-fold. A standard solution of caffeine and the internal standard, this compound, were added. The sample was then passed through a lipid removal cartridge for cleanup.[1]

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[1]

  • Chromatographic Conditions: Specific column, mobile phase composition, and gradient are not detailed in the abstract but would be a critical source of inter-laboratory variation.

  • Mass Spectrometry: The analysis was performed in the multiple reaction monitoring (MRM) mode. The MRM transitions were m/z 195 → 138 for caffeine quantification, m/z 195 → 110 as a qualifier ion, and m/z 204 → 144 for the internal standard, this compound.[1]

Protocol 2: HPLC-ESI-MS/MS for Caffeine and Metabolites in Human Plasma

This method allows for the simultaneous measurement of caffeine and its major metabolites.

  • Sample Preparation: A 30 µL aliquot of human plasma was precipitated with 100 µL of methanol (B129727) containing 600 ng/mL of this compound, 400 ng/mL of PAR-d3 (deuterated paraxanthine), and 125 mM formic acid. The mixture was vortexed and centrifuged. 10 µL of the supernatant was then injected into the HPLC-ESI-MS/MS system.[2]

  • Instrumentation: An Agilent 1100 series liquid chromatography system connected to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Conditions: A 6-minute gradient program was used for the separation of analytes.[2]

  • Mass Spectrometry: The mass spectrometer was operated in the positive ion electrospray mode. This compound was used as the internal standard for the quantification of caffeine.[2]

Visualizing the Analytical Workflow

A generalized workflow for the quantification of caffeine using an internal standard such as this compound is depicted below. This diagram illustrates the critical steps from sample receipt to final data analysis, where variations can be introduced.

Caffeine Quantification Workflow Sample Sample Receipt (e.g., Plasma, Serum) Spiking Spiking with This compound (IS) Sample->Spiking Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Preparation LC_Separation LC Separation (Chromatography) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration (Analyte & IS) Data_Acquisition->Integration Calibration Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

A typical analytical workflow for caffeine quantification using an internal standard.

References

A Comparative Guide to UPLC-MS/MS Method Validation for Caffeine Quantification Using Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of caffeine (B1668208) is crucial for a variety of applications, from pharmacokinetic studies to quality control in manufacturing. Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and selective method for this purpose. The use of a stable isotope-labeled internal standard, such as Caffeine-d9, is a key component of a robust and reliable bioanalytical method, as it effectively compensates for matrix effects and variations in sample processing.

This guide provides a comparative overview of validated UPLC-MS/MS methods for the quantification of caffeine utilizing this compound as an internal standard. The performance of these methods is evaluated based on key validation parameters, with supporting experimental data presented for objective comparison.

Performance Comparison of Validated Methods

The following tables summarize the quantitative performance characteristics of different UPLC-MS/MS methods for caffeine analysis. These parameters are critical in assessing the reliability, sensitivity, and accuracy of a method.

Table 1: Linearity and Sensitivity of UPLC-MS/MS Methods for Caffeine

Method ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Method A0 - 9000.9994 - 0.9999[1][2]Not Specified
Method B4.1 - 3000> 0.99[3]4.1[3]
Method CNot Specified> 0.998[4][5]30

Table 2: Precision and Accuracy of UPLC-MS/MS Methods for Caffeine

Method ReferenceIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Method A1.53 - 6.97[1][2]1.59 - 10.4[1][2]Not Specified
Method B0.55 - 6.24[3]1.96 - 9.12[3]97.7 - 109[3]
Method C< 7 (for calibration points)[4]< 6.4 (for QC samples)[4][5]97.9 - 102.8 (for calibration points)[4] 98.1 - 100.9 (for QC samples)[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

Method A: Rapid Detection in a Suspected Overdose Case
  • Sample Preparation: Biological samples were diluted 500-100,000-fold. A simple pretreatment involved adding a caffeine standard and the internal standard (this compound), followed by passing the sample through a lipid removal cartridge.[1][2]

  • Liquid Chromatography: Details not specified.

  • Mass Spectrometry:

    • Ionization Mode: Not specified.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Caffeine (Quantitation): 195 → 138[1][2]

      • Caffeine (Qualifier): 195 → 110[1][2]

      • This compound (Internal Standard): 204 → 144[1][2]

Method B: Simultaneous Quantification of Caffeine and its Metabolites in Human Plasma
  • Sample Preparation: 30 µL of human plasma was mixed with 100 µL of methanol (B129727) containing 125 mM formic acid, 600 ng/mL this compound, and 400 ng/mL Paraxanthine-d3. The mixture was vortexed for 5 minutes and then centrifuged for 5 minutes at 17,900 x g. 10 µL of the supernatant was injected into the UPLC-MS/MS system.[3]

  • Liquid Chromatography:

    • LC System: Not specified.

    • Column: Waters Symmetry C18, 3.5 µm, 75 mm × 4.6 mm i.d.[3]

    • Column Temperature: 35°C.[3]

    • Mobile Phase:

      • Phase A: Water with 25 mM formic acid.[3]

      • Phase B: Methanol with 25 mM formic acid.[3]

    • Gradient: A fast gradient method was used.[3]

    • Run Time: 6 minutes.[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray.[3]

    • Data Acquisition and Processing: Analyst® 1.5.1 software.[3]

Method C: Analysis of Caffeine in Human Plasma
  • Sample Preparation: 100 μL of a spiking solution was added to 200 μL of human plasma. 1.0 mL of acetonitrile (B52724) was then added for protein precipitation. The mixture was centrifuged at 13,000 rpm for 5 minutes. 200 μL of the supernatant was diluted into 1.0 mL of the initial mobile phase.[4][5]

  • Liquid Chromatography:

    • LC System: ACQUITY UPLC System.[4][5]

    • Column: ACQUITY BEH C18, 1.7 μm, 2.1 x 50 mm.[4][5]

    • Mobile Phase: 85:15 water/acetonitrile (isocratic).[4][5]

    • Run Time: 0.6 minutes.[4][5]

    • Injection Volume: 5 μL.[4][5]

  • Mass Spectrometry:

    • MS System: Quattro Premier Tandem Quadrupole Mass Spectrometer.[4][5]

    • Ionization Mode: Electrospray positive.[4][5]

    • Detection Mode: MRM (195.1 > 137.9 Da).[4][5]

    • Collision Gas: Argon.[4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the UPLC-MS/MS analysis of caffeine using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike Spike with this compound (Internal Standard) Matrix->Spike Precipitate Protein Precipitation (e.g., Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution (Optional) Supernatant->Dilute Inject Inject into UPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Caffeine/Caffeine-d9) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Experimental workflow for UPLC-MS/MS quantification of caffeine.

References

Comparison of metabolic profiles of caffeine and d9-caffeine.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the metabolic fates of standard caffeine (B1668208) and its deuterated analogue, d9-caffeine, reveals significant pharmacokinetic differences, offering potential advantages for controlled and sustained stimulant effects. This guide provides an objective analysis based on clinical trial data for researchers, scientists, and drug development professionals.

The strategic substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) in the caffeine molecule—creating d9-caffeine—markedly alters its metabolic pathway. This deuteration slows the rate of metabolism, leading to a longer duration of action and a different profile of metabolic byproducts compared to its ubiquitous counterpart.

Quantitative Pharmacokinetic Comparison

A pivotal double-blind, randomized, crossover clinical trial in healthy adults provides the core data for comparing the pharmacokinetic profiles of caffeine and d9-caffeine. The study evaluated two different dose levels, and the key findings are summarized below.

Pharmacokinetic Parameters at 0.26 mmol Dose
ParameterCaffeined9-Caffeine
Cmax (ng/mL) 1,0301,380
Tmax (h) 1.181.84
AUClast (h*ng/mL) 8,80040,000
t½ (h) 5.4118.2

Data represents mean values.

Pharmacokinetic Parameters at 1.29 mmol Dose
ParameterCaffeined9-Caffeine
Cmax (ng/mL) 4,9107,420
Tmax (h) 1.441.44
AUClast (h*ng/mL) 38,500196,300
t½ (h) 4.2217.8

Data represents mean values.

The data clearly indicates that d9-caffeine results in a higher peak plasma concentration (Cmax) and a substantially greater total drug exposure over time (AUClast) compared to an equivalent molar dose of caffeine.[1] Notably, the elimination half-life (t½) of d9-caffeine is significantly prolonged.

Metabolite Exposure: A Key Differentiator

One of the most significant differences lies in the generation of active metabolites. Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 into three primary active metabolites: paraxanthine, theobromine, and theophylline.[2][3][4] The deuteration in d9-caffeine slows this metabolic process.

Clinical data reveals a 5 to 10-fold reduction in the relative exposure to these active metabolites following d9-caffeine administration compared to caffeine.[1][2] This suggests that the effects of d9-caffeine are more attributable to the parent compound itself, with a reduced contribution from its metabolites, which may have implications for side-effect profiles.

Experimental Protocols

The primary source of the comparative data is a double-blind, randomized, two-part, two-period crossover study.[1][2]

Study Design:

  • Participants: Healthy adult volunteers.

  • Design: A randomized, controlled, double-blind, two-part, two-period crossover design was employed.

  • Dosing: Single oral doses of 50 mg or 250 mg of caffeine, or molar-equivalent doses of d9-caffeine, were administered in solution.

  • Sample Collection: Blood samples were collected at various time points up to 48 hours after administration.

  • Bioanalysis: Plasma concentrations of the parent compounds (caffeine and d9-caffeine) and their respective primary metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic pathway of caffeine and the experimental workflow of the comparative pharmacokinetic study.

Caffeine Metabolic Pathway Caffeine Caffeine CYP1A2 CYP1A2 (N-demethylation) Caffeine->CYP1A2 Paraxanthine Paraxanthine (~80%) Theobromine Theobromine (~12%) Theophylline Theophylline (~4%) CYP1A2->Paraxanthine CYP1A2->Theobromine CYP1A2->Theophylline

Caption: Primary metabolic pathway of caffeine via CYP1A2 enzyme.

Experimental Workflow for Pharmacokinetic Study cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 (Crossover) GroupA1 Group A: Receive Caffeine Washout Drug Elimination GroupA1->Washout BloodSampling Blood Sampling (0-48h) GroupA1->BloodSampling Period 1 GroupB1 Group B: Receive d9-Caffeine GroupB1->Washout GroupB1->BloodSampling Period 1 GroupA2 Group A: Receive d9-Caffeine Washout->GroupA2 GroupB2 Group B: Receive Caffeine Washout->GroupB2 GroupA2->BloodSampling Period 2 GroupB2->BloodSampling Period 2 Start Healthy Volunteers (Randomized) Start->GroupA1 Start->GroupB1 Analysis LC-MS/MS Analysis BloodSampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis

Caption: Crossover study design for caffeine vs. d9-caffeine.

References

Safety Operating Guide

Proper Disposal of Caffeine-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Caffeine-d9, a deuterated analog of caffeine (B1668208) commonly used in research and drug development. Adherence to these guidelines will help mitigate risks and ensure that this compound is handled correctly throughout its lifecycle in the laboratory.

Immediate Safety and Handling Precautions

This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a laboratory coat, must be worn at all times when handling this compound[1][2]. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust[1][3].

Step-by-Step Disposal Procedures

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedures are based on general guidelines for the disposal of non-halogenated organic compounds.

  • Waste Segregation : this compound waste should be segregated as non-halogenated organic solid waste[2]. It is crucial to avoid mixing it with other waste types, such as halogenated solvents, strong acids, bases, or oxidizing agents[2].

  • Containerization : Collect all this compound waste, including any contaminated materials like weighing paper or pipette tips, in a designated, clearly labeled, and suitable closed container for disposal[1][4]. Ensure the container is compatible with the chemical and properly sealed to prevent leaks or spills.

  • Spill Management : In the event of a spill, carefully sweep up the solid material, avoiding the creation of dust[1][4]. Place the collected material into a sealed container for disposal[3]. The spill area should then be thoroughly cleaned. For larger spills, it may be necessary to utilize trained response staff[4].

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself. They should be disposed of as unused product in the same designated waste stream[4].

  • Professional Disposal : The final step is to dispose of the container through a licensed professional waste disposal service or at an approved waste disposal plant[1][4]. Do not dispose of this compound with household garbage or discharge it into the environment, including drains, sewers, or waterways[1][4][5].

Quantitative Data Summary

No specific quantitative data, such as concentration thresholds for different disposal methods, are provided in the safety data sheets. The primary directive is that any amount of this compound waste must be disposed of through approved channels.

ParameterGuideline
Waste ClassificationNon-halogenated organic solid
Disposal MethodLicensed professional waste disposal service or approved waste disposal plant
Environmental ReleaseProhibited (do not release to drains, sewer, or waterway)

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the typical workflow for handling this compound in a laboratory setting and the decision-making process for its proper disposal.

This compound Handling and Disposal Workflow cluster_handling Experimental Handling cluster_disposal Disposal Procedure start Receive and Store this compound weigh Weigh this compound in Fume Hood start->weigh experiment Use in Experiment weigh->experiment collect_waste Collect Solid Waste and Contaminated Materials experiment->collect_waste spill Spill Occurs experiment->spill segregate Segregate as Non-Halogenated Waste collect_waste->segregate cleanup Clean Spill, Contain Waste spill->cleanup Yes spill->segregate No cleanup->segregate containerize Place in Labeled, Sealed Container segregate->containerize dispose Arrange for Professional Disposal containerize->dispose

Caption: Workflow for handling and disposal of this compound.

This comprehensive approach to the disposal of this compound ensures that laboratories remain safe and compliant with environmental regulations, fostering a culture of responsibility among researchers and scientists.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caffeine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Caffeine-d9, including operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Physicochemical and Safety Data

A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₈HD₉N₄O₂[1]
Molecular Weight 203.25 g/mol [2]
Physical State Solid, Powder[1][3]
Color White to off-white[1]
Melting Point 234 - 236.5 °C (453 - 457 °F)[1]
Water Solubility 21.6 g/L[1]
Auto-ignition Temperature 540 °C (1004 °F)[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] Adherence to proper PPE protocols is therefore critical.

Exposure RouteHazardRecommended PPE
Ingestion Toxic if swallowed.[1]Do not eat, drink, or smoke when using this product.[4][5]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]Use in a well-ventilated area, preferably with a laboratory fume hood.[1] If dust is generated, use a NIOSH-certified particulate respirator.[6]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[1]Wear chemical-resistant protective gloves and impervious clothing.[1][6]
Eye Contact May cause eye irritation.[1]Wear safety glasses with side-shields or tight-fitting goggles.[1][3]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Carefully Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Deuterated Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Licensed Service cleanup_waste->cleanup_disposal cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_disposal->cleanup_ppe

Safe Handling Workflow for this compound

Operational and Disposal Plans

A detailed, step-by-step approach to handling and disposal ensures both safety and experimental integrity.

Handling Protocol
  • Preparation : Before handling this compound, ensure you are in a well-ventilated area, preferably within a laboratory fume hood.[1] Don the appropriate PPE as outlined in the table above, including safety glasses, gloves, and a lab coat.

  • Weighing and Transfer : To minimize dust formation, handle this compound as a solid.[1] Use a spatula to carefully weigh the desired amount on a calibrated analytical balance. Avoid creating dust clouds.

  • Dissolution : When preparing a solution, add the solid this compound to the deuterated solvent. To prevent isotopic contamination, handle deuterated solvents under an inert atmosphere, such as dry nitrogen or argon.[7]

  • Storage : Store this compound at room temperature in a tightly closed container in a dry, well-ventilated place.[1][8]

Spill and Emergency Procedures
  • Minor Spills : For small spills, avoid generating dust.[8] Moisten the spilled powder with water before sweeping it up.[8] Place the material into a suitable, closed container for disposal.[1]

  • Major Spills : In the event of a large spill, evacuate the area and prevent the substance from entering drains.[1][8]

  • First Aid :

    • If Swallowed : Rinse your mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

    • If Inhaled : Move to fresh air. If you are not breathing, give artificial respiration. Consult a physician.[1]

    • In Case of Skin Contact : Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]

    • In Case of Eye Contact : Flush your eyes with water as a precaution.[1]

Disposal Plan

All waste containing this compound, including contaminated gloves and labware, should be collected in a clearly labeled, sealed container.[9] The disposal of this material must be conducted by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine-d9
Reactant of Route 2
Reactant of Route 2
Caffeine-d9

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.